molecular formula C20H20O6 B1678902 Pluviatolide CAS No. 28115-68-6

Pluviatolide

Katalognummer: B1678902
CAS-Nummer: 28115-68-6
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: OCTZTNYFALPGHW-LSDHHAIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-pluviatolide is a butan-4-olide that is dihydrofuran-2(3H)-one which is substituted by a vanillyl group at position 3 and by a 3,4-methylenedioxybenzyl group at position 4 (the R,R stereoisomer). It has a role as a plant metabolite. It is a member of phenols, a member of benzodioxoles, an aromatic ether, a lignan and a butan-4-olide.
Pluviatolide has been reported in Chamaecyparis formosensis, Syringa pinnatifolia, and other organisms with data available.
structure

Eigenschaften

IUPAC Name

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTZTNYFALPGHW-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950854
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28115-68-6
Record name (-)-Pluviatolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28115-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pluviatolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Pluviatolide Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluviatolide, a key precursor in the biosynthesis of the potent anti-cancer agent podophyllotoxin, is a naturally occurring aryltetralin lignan (B3055560) found in select plant species. The elucidation of its biosynthetic pathway has been a significant area of research, paving the way for metabolic engineering and synthetic biology approaches for its sustainable production. This technical guide provides a comprehensive overview of the core this compound biosynthetic pathway, detailing the enzymes, intermediates, and reaction mechanisms. It further presents quantitative data on the pathway's efficiency, detailed experimental protocols for its study and reconstitution, and visual diagrams of the key processes to serve as a valuable resource for researchers in the fields of plant biochemistry, natural product synthesis, and drug development.

The Core Biosynthetic Pathway of this compound

The biosynthesis of (-)-pluviatolide from the common lignan precursor (+)-pinoresinol is a four-step enzymatic cascade. This pathway involves a series of reductions and an oxidative cyclization, catalyzed by specific enzymes originating from different plant species. The intermediates in this pathway are (+)-lariciresinol, (-)-secoisolariciresinol, and (-)-matairesinol.

The key enzymes involved in this pathway are:

  • Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the first two reductive steps in the pathway.

  • Secoisolariciresinol (B192356) Dehydrogenase (SDH): This enzyme is responsible for the oxidation of (-)-secoisolariciresinol to (-)-matairesinol.

  • CYP719A23: A cytochrome P450 monooxygenase that catalyzes the final and crucial step of methylenedioxy bridge formation to yield (-)-pluviatolide.

The overall transformation is as follows:

(+)-Pinoresinol → (+)-Lariciresinol → (-)-Secoisolariciresinol → (-)-Matairesinol → (-)-Pluviatolide

Quantitative Data

The efficiency of the this compound biosynthetic pathway has been demonstrated through heterologous expression in microbial systems. A notable example is the reconstitution of the pathway in Escherichia coli, which has enabled the production of enantiopure (-)-pluviatolide.

ParameterValueSpecies of Enzyme OriginReference
Final (-)-Pluviatolide Titer in E. coli 137 mg/LForsythia intermedia (FiPLR), Podophyllum pleianthum (PpSDH), Sinopodophyllum hexandrum (CYP719A23)[1][2]
Enantiomeric Excess (ee) ≥99%As above[1][2]
Isolated Yield 76%As above[1]

Further research is required to obtain detailed kinetic parameters (Km, kcat, Vmax) for each of the core enzymes from the specified species under standardized assay conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study and reconstitution of the this compound biosynthetic pathway.

Heterologous Expression of Biosynthetic Enzymes in E. coli

This protocol describes the co-expression of Pinoresinol-Lariciresinol Reductase (PLR), Secoisolariciresinol Dehydrogenase (SDH), and Cytochrome P450 monooxygenase (CYP719A23) along with a suitable NADPH-dependent reductase in E. coli for the production of (-)-pluviatolide from (+)-pinoresinol.

3.1.1. Plasmid Construction

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences of FiPLR (Forsythia intermedia), PpSDH (Podophyllum pleianthum), and ShCYP719A23 (Sinopodophyllum hexandrum), codon-optimized for expression in E. coli.

  • Vector Selection: Utilize compatible expression vectors, for example, a pET-Duet1 vector for co-expression of FiPLR and PpSDH, and a pCDF-Duet1 vector for co-expression of ShCYP719A23 and a cytochrome P450 reductase (e.g., from Arabidopsis thaliana, ATR2).

  • Cloning: Clone the synthesized genes into the respective expression vectors using standard molecular cloning techniques such as restriction digestion and ligation or Gibson assembly. Verify the constructs by sequencing.

3.1.2. E. coli Transformation and Cultivation

  • Host Strain: Use a suitable E. coli expression strain, such as BL21(DE3).

  • Transformation: Co-transform the expression plasmids into competent E. coli cells.

  • Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and incubate overnight at 37°C with shaking.

  • Main Culture: Inoculate 500 mL of Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. For CYP450 expression, supplement the culture with 0.5 mM δ-aminolevulinic acid (a heme precursor).

  • Incubation: Continue incubation at the lower temperature for 24-48 hours with shaking.

3.1.3. Whole-Cell Biotransformation

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 4000 x g for 20 min at 4°C).

  • Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 2% glycerol).

  • Substrate Addition: Add (+)-pinoresinol (e.g., dissolved in a minimal amount of DMSO) to the cell suspension to a final concentration of approximately 0.5 mM.

  • Reaction: Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

  • Extraction: Extract the product and remaining intermediates from the culture medium using an organic solvent such as ethyl acetate (B1210297).

Enzyme Assays

3.2.1. Pinoresinol-Lariciresinol Reductase (PLR) Assay

  • Enzyme Preparation: Use purified recombinant FiPLR or a cell-free extract from the E. coli expression system.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 200 µM NADPH, 100 µM (+)-pinoresinol, and the enzyme preparation in a total volume of 200 µL.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Analysis: Stop the reaction by adding an equal volume of methanol (B129727) or by acidification. Analyze the formation of (+)-lariciresinol and (-)-secoisolariciresinol by HPLC-MS.

3.2.2. Secoisolariciresinol Dehydrogenase (SDH) Assay

  • Enzyme Preparation: Utilize purified recombinant PpSDH or a cell-free extract.

  • Reaction Mixture: The assay mixture (100 μL) should consist of Tris buffer (20 mM, pH 8.8), 1 mM NAD+, 500 μM (-)-secoisolariciresinol, and the purified enzyme (10 μg).

  • Incubation: Incubate the mixture at 30°C with shaking at 300 rpm for 12 hours.

  • Analysis: Analyze the production of (-)-matairesinol using HPLC-MS.

3.2.3. CYP719A23 Activity Assay

  • Enzyme Preparation: Prepare microsomes from recombinant yeast or insect cells expressing ShCYP719A23 and a cytochrome P450 reductase, or use whole E. coli cells co-expressing these enzymes. A general protocol for microsomal preparation involves cell lysis followed by differential centrifugation to isolate the microsomal fraction.

  • Reaction Mixture: The reaction mixture should contain 100 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH (or an NADPH regenerating system), the microsomal preparation, and 100 µM (-)-matairesinol.

  • Incubation: Incubate at 30°C for 1-2 hours.

  • Extraction and Analysis: Extract the products with ethyl acetate and analyze for the formation of (-)-pluviatolide by HPLC-MS.

Metabolite Analysis by HPLC-MS

This protocol outlines a general method for the separation and quantification of the intermediates and the final product of the this compound biosynthetic pathway.

  • Chromatography System: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 10% to 90% Solvent B over 15-20 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Operate in negative ion mode with electrospray ionization (ESI). Monitor the specific m/z values for each compound:

    • Pinoresinol: [M-H]- at m/z 357.

    • Lariciresinol: [M-H]- at m/z 359.

    • Secoisolariciresinol: [M-H]- at m/z 361.

    • Matairesinol: [M-H]- at m/z 357.

    • This compound: [M-H]- at m/z 355.

  • Quantification: Use authentic standards to generate calibration curves for absolute quantification.

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

Pluviatolide_Biosynthesis cluster_pathway This compound Biosynthetic Pathway Pinoresinol (+)-Pinoresinol Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol PLR (NADPH) Secoisolariciresinol (-)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR (NADPH) Matairesinol (-)-Matairesinol Secoisolariciresinol->Matairesinol SDH (NAD+) This compound (-)-Pluviatolide Matairesinol->this compound CYP719A23 (NADPH, O2)

Caption: The enzymatic conversion of (+)-pinoresinol to (-)-pluviatolide.

Experimental Workflow for this compound Production in E. coli

Ecoli_Production_Workflow cluster_workflow Heterologous Production Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Transformation E. coli Transformation Plasmid_Construction->Transformation Cultivation Cultivation & Induction Transformation->Cultivation Biotransformation Whole-Cell Biotransformation Cultivation->Biotransformation Extraction Product Extraction Biotransformation->Extraction Analysis HPLC-MS Analysis Extraction->Analysis

Caption: Workflow for heterologous production and analysis of this compound.

Conclusion

The elucidation and reconstitution of the this compound biosynthetic pathway represent a significant advancement in the field of synthetic biology and natural product chemistry. This guide provides a foundational understanding of the core pathway, quantitative data on its production potential, and detailed experimental protocols to aid researchers in their efforts to study, engineer, and optimize the production of this valuable pharmaceutical precursor. Further research focusing on the detailed kinetic characterization of the pathway enzymes and the optimization of heterologous production systems will be crucial for the development of a commercially viable and sustainable source of this compound and its downstream derivatives.

References

Unveiling Pluviatolide: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluviatolide, a naturally occurring lignan (B3055560), holds a significant position in the biosynthesis of pharmacologically important compounds, most notably the anticancer agent podophyllotoxin (B1678966). This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It further delves into its biological activities and known mechanisms of action, presenting quantitative data in structured tables and detailing experimental protocols for key assays. Visual diagrams generated using Graphviz are included to illustrate biosynthetic pathways and experimental workflows, offering a deeper understanding of the scientific journey and therapeutic potential of this pivotal molecule.

Introduction

This compound is a dibenzylbutyrolactone lignan characterized by its specific stereochemistry and substituted aromatic rings. Its primary significance lies in its role as a key intermediate in the biosynthetic pathway of podophyllotoxin, a natural product isolated from plants of the Podophyllum genus. Podophyllotoxin is the chemical precursor for the semi-synthetic anticancer drugs etoposide (B1684455) and teniposide, which are widely used in chemotherapy. Understanding the origins and synthesis of this compound is therefore crucial for the exploration of sustainable and efficient production methods for these life-saving medications. This guide will explore the historical context of this compound's discovery, its structural elucidation, methods for its chemical synthesis, and its biological implications.

Discovery and History

The unequivocal structure of this compound was confirmed through its total synthesis. While its presence in various plant species has been identified, a key moment in its history was the confirmation of its proposed structure through laboratory synthesis.

Initial Identification and Structural Elucidation

This compound has been identified as a natural constituent in several plant species. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been instrumental in identifying this compound in plant extracts and biosynthetic reaction mixtures.

Table 1: Physicochemical Properties of (-)-Pluviatolide

PropertyValue
Molecular Formula C₂₀H₂₀O₆
Molecular Weight 356.37 g/mol
IUPAC Name (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-((4-hydroxy-3-methoxyphenyl)methyl)dihydrofuran-2(3H)-one
CAS Number 28115-68-6

Data sourced from PubChem.

Chemical Synthesis

The chemical synthesis of this compound has been a subject of interest to confirm its structure and to develop methods for its production.

Total Synthesis of (±)-Pluviatolide

An early synthesis of racemic this compound served to confirm its proposed chemical structure. The general approach involves the construction of the butyrolactone core and the stereoselective introduction of the two substituted benzyl (B1604629) groups.

A detailed experimental protocol for a similar synthetic lignan, which can be adapted for this compound, is outlined below.

Example Experimental Protocol: Synthesis of a Dibenzylbutyrolactone Lignan

This protocol is a representative example of the chemical steps involved in synthesizing the core structure of this compound.

Step 1: Aldol Condensation

  • To a solution of a substituted phenylacetaldehyde (B1677652) (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) is added a strong base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C.

  • A second substituted phenylacetaldehyde derivative is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent.

Step 2: Lactonization

Biosynthesis

This compound is a key intermediate in the plant biosynthetic pathway leading to podophyllotoxin. Recent advancements in synthetic biology have enabled the production of (-)-Pluviatolide in microbial hosts.

Biotechnological Production in E. coli.[1]

A biosynthetic pathway has been successfully reconstituted in Escherichia coli to produce enantiopure (-)-Pluviatolide from the precursor (+)-pinoresinol.[1] This process involves the co-expression of several plant enzymes:

  • Pinoresinol-lariciresinol reductase (PLR)

  • Secoisolariciresinol dehydrogenase (SDH)

  • A cytochrome P450 monooxygenase (CYP719A23)

This biotechnological approach offers a promising alternative to chemical synthesis or extraction from natural sources, which can be inefficient and unsustainable.[1]

Biosynthesis_of_this compound pinoresinol (+)-Pinoresinol lariciresinol (-)-Lariciresinol pinoresinol->lariciresinol PLR secoisolariciresinol (-)-Secoisolariciresinol lariciresinol->secoisolariciresinol PLR matairesinol (-)-Matairesinol secoisolariciresinol->matairesinol SDH This compound (-)-Pluviatolide matairesinol->this compound CYP719A23

Biosynthetic pathway to (-)-Pluviatolide.

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to its role as a precursor to podophyllotoxin and its derivatives, which are known to be potent cytotoxic agents. The primary mechanisms of action of these downstream compounds involve the disruption of microtubule dynamics and the inhibition of topoisomerase II. While this compound itself is generally considered to be less active than podophyllotoxin, its biological effects are an area of ongoing research.

Cytotoxicity

The cytotoxic effects of this compound are significantly lower than those of podophyllotoxin. However, its chemical structure provides a scaffold for the synthesis of more potent analogues.

Table 2: Reported Biological Activities Related to this compound's Chemical Class

ActivityDescription
Anticancer Podophyllotoxin and its derivatives (etoposide, teniposide) are used clinically for their ability to induce cancer cell death.
Antiviral Some lignans (B1203133) have demonstrated activity against various viruses.

Note: Specific IC₅₀ values for this compound are not widely reported in publicly available literature, reflecting its primary role as a biosynthetic intermediate.

Mechanism of Action of Downstream Products

The primary molecular targets of podophyllotoxin and its derivatives are tubulin and topoisomerase II.

  • Tubulin Polymerization Inhibition: Podophyllotoxin binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the M phase and ultimately apoptosis.

  • Topoisomerase II Inhibition: The semi-synthetic derivatives of podophyllotoxin, etoposide and teniposide, are potent inhibitors of topoisomerase II. They stabilize the covalent complex between the enzyme and DNA, leading to double-strand breaks in the DNA, which triggers apoptosis.

Mechanism_of_Action cluster_0 Microtubule Disruption cluster_1 Topoisomerase II Inhibition Pluviatolide_precursor This compound (Precursor) Podophyllotoxin Podophyllotoxin Pluviatolide_precursor->Podophyllotoxin Biosynthesis Tubulin Tubulin Podophyllotoxin->Tubulin Binds to Etoposide Etoposide/Teniposide Podophyllotoxin->Etoposide Semi-synthesis Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) M_phase_arrest M-Phase Arrest Microtubules->M_phase_arrest Disruption leads to Apoptosis1 Apoptosis M_phase_arrest->Apoptosis1 TopoII Topoisomerase II Etoposide->TopoII Inhibits DNA_breaks DNA Double-Strand Breaks TopoII->DNA_breaks Leads to Apoptosis2 Apoptosis DNA_breaks->Apoptosis2

Mechanisms of action of podophyllotoxin and its derivatives.

Conclusion

This compound stands as a molecule of significant interest, not primarily for its own biological activity, but for its crucial role as a stepping stone in the biosynthesis of potent anticancer agents. The elucidation of its structure through synthesis and the recent advancements in its biotechnological production highlight the ongoing efforts to create sustainable and efficient supply chains for essential medicines. Further research into the direct biological effects of this compound and the development of novel synthetic methodologies will continue to be important areas of investigation for medicinal chemists and drug development professionals. This guide has provided a technical foundation for understanding the discovery, synthesis, and biological context of this compound, serving as a valuable resource for the scientific community.

References

Unveiling Pluviatolide: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluviatolide, a lignan (B3055560) of significant interest, serves as a crucial intermediate in the biosynthesis of the potent anti-cancer agent, podophyllotoxin. While biotechnological production methods are gaining prominence, understanding its natural origins and biosynthetic pathways remains fundamental for advancing research and development. This technical guide provides a comprehensive overview of the known natural sources of pluviolide, details generalized experimental protocols for its isolation, and elucidates its biosynthetic pathway with detailed diagrams.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary and most well-documented natural source is Zanthoxylum pluviatile. Other potential sources have been mentioned in scientific literature, though detailed isolation of pluviolide from these species is not extensively reported.

Table 1: Natural Sources of this compound and Isolated Compounds

Plant SpeciesPart of PlantIsolated Lignans (B1203133) and Other CompoundsReference
Zanthoxylum pluviatile HartleyBarkThis compound, Pluviatilol, Savinin, Sesamin, Xanthyletin, Hesperidin, (-)-O-Methylarmepavine methiodide, Protopine, Lupeol, Sucrose[1]
LeavesThis compound, Rutaecarpine, Kokusaginine, β-Sitosterol, Alkanes[1]
Chamaecyparis formosensisNot specifiedMentioned as a source of this compound
Syringa pinnatifoliaNot specifiedMentioned as a source of this compound

Quantitative Data:

Despite the identification of pluviolide in Zanthoxylum pluviatile, a thorough review of the available scientific literature did not yield specific quantitative data regarding the yield of pluviolide from this natural source. Further targeted phytochemical analysis is required to establish the concentration of pluviolide in various parts of the plant.

Experimental Protocols: Isolation of Lignans from Plant Material

2.1. General Extraction and Fractionation Workflow

The following diagram illustrates a typical workflow for the extraction and fractionation of lignans from plant material.

Extraction_Workflow Start Plant Material (e.g., Dried and Powdered Bark/Leaves of Zanthoxylum pluviatile) Extraction Maceration or Soxhlet Extraction with a suitable solvent (e.g., Methanol, Ethanol) Start->Extraction Filtration Filtration to separate the extract from the solid plant residue Extraction->Filtration Concentration Concentration of the filtrate under reduced pressure (Rotary Evaporator) to yield a crude extract Filtration->Concentration Partitioning Solvent-Solvent Partitioning (e.g., between water and ethyl acetate (B1210297) or chloroform) to separate compounds based on polarity Concentration->Partitioning Organic_Phase Organic Phase (containing lignans) Partitioning->Organic_Phase Aqueous_Phase Aqueous Phase Partitioning->Aqueous_Phase Drying Drying of the organic phase (e.g., with anhydrous Na2SO4) Organic_Phase->Drying Final_Concentration Concentration to yield a lignan-enriched fraction Drying->Final_Concentration Chromatography Chromatographic Purification Final_Concentration->Chromatography

Figure 1: General workflow for lignan extraction. (Within 100 characters)

2.2. Detailed Methodologies

2.2.1. Plant Material Preparation:

  • The plant material (e.g., bark or leaves of Zanthoxylum pluviatile) is air-dried or freeze-dried to remove moisture.

  • The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

2.2.2. Extraction:

  • Maceration: The powdered plant material is soaked in a suitable organic solvent (e.g., methanol, ethanol, or a mixture with water) for an extended period (24-72 hours) at room temperature with occasional agitation.

  • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with a cycling solvent.

2.2.3. Filtration and Concentration:

  • The mixture from maceration is filtered to remove the solid plant debris.

  • The resulting filtrate (or the solvent from the Soxhlet extractor) is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2.4. Solvent-Solvent Partitioning:

  • The crude extract is suspended in water and partitioned with an immiscible organic solvent of medium polarity, such as ethyl acetate or chloroform.

  • Lignans, being moderately polar, will preferentially partition into the organic phase.

  • This process is repeated several times to ensure complete transfer of the target compounds.

  • The organic phases are combined, dried over a drying agent like anhydrous sodium sulfate, and then concentrated to yield a lignan-enriched fraction.

2.2.5. Chromatographic Purification:

  • Column Chromatography: The lignan-enriched fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel or Sephadex LH-20.

    • A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol mixtures) is typically employed to separate the different compounds.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to obtain pure pluviolide.

2.2.6. Structure Elucidation:

  • The structure of the isolated pure compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and comparison with literature data.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthetic pathway of podophyllotoxin, a complex lignan with significant pharmacological activity. The pathway begins with the dimerization of two coniferyl alcohol units and proceeds through a series of enzymatic conversions.

3.1. Biosynthetic Pathway from Pinoresinol to this compound

The following diagram illustrates the enzymatic steps leading to the formation of (-)-pluviatolide from (+)-pinoresinol.

Biosynthesis_Pathway Pinoresinol (+)-Pinoresinol Lariciresinol (-)-Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Secoisolariciresinol (-)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Matairesinol (-)-Matairesinol Secoisolariciresinol->Matairesinol Secoisolariciresinol Dehydrogenase (SDH) This compound (-)-Pluviatolide Matairesinol->this compound Cytochrome P450 (CYP719A23)

Figure 2: Biosynthesis of (-)-pluviatolide. (Within 100 characters)

3.2. Key Enzymes and Their Roles

  • Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of (+)-pinoresinol. In the first step, it reduces one of the furan (B31954) rings to yield (-)-lariciresinol. A second reduction by the same enzyme opens the remaining furan ring to form (-)-secoisolariciresinol.

  • Secoisolariciresinol Dehydrogenase (SDH): This dehydrogenase oxidizes the hydroxyl group in (-)-secoisolariciresinol to a ketone, leading to the formation of (-)-matairesinol.

  • Cytochrome P450 Monooxygenase (CYP719A23): This enzyme is responsible for the final and crucial step in pluviolide formation. It catalyzes the oxidative cyclization of the catechol moiety of (-)-matairesinol to form the methylenedioxy bridge, yielding (-)-pluviatolide.

Conclusion

While Zanthoxylum pluviatile stands out as a confirmed natural source of pluviolide, a significant gap exists in the literature concerning the quantitative abundance of this lignan in its natural host. The provided generalized protocol for lignan isolation offers a foundational methodology for researchers aiming to extract and purify pluviolide from this or other potential plant sources. The elucidation of the biosynthetic pathway and the identification of the key enzymes involved have paved the way for biotechnological production strategies, which may offer a more sustainable and scalable supply of pluviolide for future drug development endeavors. Further research into the phytochemistry of Zanthoxylum pluviatile and other related species is warranted to fully understand the natural distribution and accumulation of this important biosynthetic intermediate.

References

Preliminary Studies on the Mechanism of Action of Pluviatolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the specific mechanism of action of Pluviatolide are limited in publicly available literature. This guide provides a comprehensive overview based on preliminary investigations and the well-documented activities of structurally related lignans (B1203133), such as Podophyllotoxin (B1678966) and Deoxypodophyllotoxin. The presented data and hypothesized pathways are intended to serve as a foundational resource for future research into the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring aryltetralin lignan (B3055560) that serves as a crucial biosynthetic precursor to podophyllotoxin, a well-known compound with potent cytotoxic and anti-cancer properties.[1] While research has primarily focused on its role in the synthesis of other bioactive molecules, the structural similarity of this compound to other pharmacologically active lignans suggests its own potential as a therapeutic agent. This document outlines the preliminary understanding of this compound's likely mechanism of action, drawing parallels from closely related compounds. The hypothesized mechanisms include the induction of apoptosis, inhibition of cell proliferation, and modulation of key oncogenic signaling pathways.

Hypothesized Mechanism of Action

Based on studies of related lignans, this compound is likely to exert its biological effects through a multi-faceted approach targeting key cellular processes involved in cancer progression. The primary hypothesized mechanisms include:

  • Induction of Apoptosis: Like podophyllotoxin and deoxypodophyllotoxin, this compound is presumed to induce programmed cell death (apoptosis) in cancer cells.[1][2] This is likely mediated through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade.[1][3]

  • Inhibition of STAT3 Signaling: Several lignans have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. This compound may inhibit the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent regulation of target gene expression.

  • Modulation of Other Kinase Pathways: The anticancer effects of related lignans have been attributed to the modulation of various signaling pathways critical for cell growth and survival, such as the PI3K/AKT/mTOR and MAPK pathways. It is plausible that this compound also interacts with these pathways to exert its anti-proliferative effects.

Data Presentation: Cytotoxicity of Related Lignans

The following table summarizes the half-maximal inhibitory concentration (IC50) values of lignans structurally related to this compound against various cancer cell lines. This data provides a benchmark for the potential cytotoxic potency of this compound.

CompoundCancer Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
PicropodophyllotoxinHCT116Colorectal Cancer240.55
PicropodophyllotoxinHCT116Colorectal Cancer480.28
DeoxypodophyllotoxinA549Non-Small Cell Lung480.05
DeoxypodophyllotoxinH460Non-Small Cell Lung480.03
PodophyllotoxinHCT116Colorectal Cancer48~1.0 (estimated)

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (or related compound) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Quantification: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Collection: Induce apoptosis with this compound. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 2 µL of PI solution (1 mg/mL).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

Protein Expression Analysis: Western Blot for STAT3 Phosphorylation

This technique is used to detect the levels of total and phosphorylated STAT3.

Materials:

  • Cell lysates from treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Pluviatolide_Signaling_Pathway This compound This compound Cell_Membrane JAK JAK This compound->JAK Inhibits ROS Mitochondrial ROS Production This compound->ROS STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Apoptosis Apoptosis Target_Genes->Apoptosis Inhibits Mito Mitochondrion Caspase Caspase Activation ROS->Caspase Caspase->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Assay_Workflow Start Treat Cells with This compound Collect Collect Cells (Adherent + Floating) Start->Collect Wash Wash with cold PBS Collect->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15-20 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic vs. Necrotic Cells Analyze->End

References

In Silico Prediction of Pluviatolide Targets: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pluviatolide, a naturally occurring lignan (B3055560) and a key intermediate in the biosynthesis of podophyllotoxin (B1678966), presents a compelling starting point for drug discovery due to the significant biological activities of its derivatives, including anticancer and anti-inflammatory effects. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the molecular targets of this compound. We outline a multi-faceted computational workflow, integrating ligand-based and structure-based approaches to generate a high-confidence list of putative protein targets. Furthermore, this document details potential signaling pathways that this compound may modulate and provides a comprehensive set of experimental protocols for the validation of predicted drug-target interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction to this compound

This compound is a lignan of the aryltetralin class, characterized by a butan-4-olide structure.[1] It is a known plant metabolite and serves as a crucial precursor in the biosynthesis of podophyllotoxin, a compound from which clinically important anticancer drugs like etoposide (B1684455) and teniposide (B1684490) are derived.[1] While the biological activities of podophyllotoxin and its semi-synthetic derivatives are well-documented, the specific molecular targets and pharmacological profile of this compound remain largely unexplored. Given the potent antitumor, antiviral, and anti-inflammatory properties of related compounds, this compound represents a promising scaffold for the development of novel therapeutics.

The molecular structure of this compound provides a foundation for its potential biological activity. Its SMILES (Simplified Molecular Input Line Entry System) string is: COC1=C(C=C(C=C1)C[C@H]2--INVALID-LINK--CC3=CC4=C(C=C3)OCO4)O. The known mechanisms of action of its derivatives, such as the inhibition of topoisomerase II and tubulin polymerization, suggest that this compound may interact with similar protein targets. This guide outlines a systematic approach to identify these targets using computational methods, thereby accelerating the drug discovery process.

In Silico Target Prediction Workflow

A robust in silico target prediction strategy for this compound should employ a consensus approach, combining multiple computational techniques to enhance the reliability of the predictions. The following workflow is proposed:

G cluster_0 Ligand-Based Approaches cluster_1 Structure-Based Approaches cluster_2 Prediction & Validation This compound This compound 3D Structure pharmacophore Pharmacophore Modeling This compound->pharmacophore Generate Pharmacophore Model shape_based 3D Shape-Based Screening This compound->shape_based Use as Query reverse_docking Reverse Docking This compound->reverse_docking Ligand for Docking hit_list Initial Hit List pharmacophore->hit_list shape_based->hit_list reverse_docking->hit_list protein_db Protein Target Database (PDB, etc.) protein_db->reverse_docking consensus_scoring Consensus Scoring & Ranking hit_list->consensus_scoring putative_targets Prioritized Putative Targets consensus_scoring->putative_targets experimental_validation Experimental Validation putative_targets->experimental_validation G TNF-α / IL-1β TNF-α / IL-1β Receptor Receptor TNF-α / IL-1β->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Ubiquitination & Degradation->NF-κB (p50/p65) releases Gene Transcription Gene Transcription Nucleus->Gene Transcription induces G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription Factors Transcription Factors Nucleus->Transcription Factors activates G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

References

Pluviatolide as a Precursor to Podophyllotoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podophyllotoxin (B1678966), a naturally occurring aryltetralin lignan, is a crucial precursor for the semi-synthesis of potent anticancer drugs, including etoposide (B1684455) and teniposide. The increasing demand for podophyllotoxin has spurred significant research into its biosynthesis and chemical synthesis. This technical guide focuses on the pivotal role of pluviolide as an intermediate in the biosynthetic pathway to podophyllotoxin. While a direct chemical synthesis route from pluviolide to podophyllotoxin is not extensively documented in publicly available literature, this guide provides a comprehensive overview of the well-established multi-step enzymatic conversion. Detailed descriptions of the biosynthetic pathway, key enzymes, and inferred experimental protocols are presented to aid researchers in the production and investigation of podophyllotoxin and its derivatives.

Introduction

Podophyllotoxin is a pharmacologically significant natural product isolated from the roots and rhizomes of Podophyllum species. Its potent antimitotic activity, stemming from the inhibition of tubulin polymerization, has made it a cornerstone in the development of chemotherapeutic agents. Pluviatolide, another lignan, has been identified as a key intermediate in the intricate biosynthetic pathway leading to podophyllotoxin. Understanding the conversion of pluviolide to podophyllotoxin is essential for developing biotechnological production platforms and for the synthesis of novel, structurally related compounds with potential therapeutic applications.

This guide delineates the biosynthetic cascade from pluviolide to podophyllotoxin, providing available quantitative data, inferred experimental methodologies, and visualizations of the involved pathways.

The Biosynthetic Pathway: From this compound to Podophyllotoxin

The conversion of (-)-pluviatolide to podophyllotoxin is not a single-step reaction but a multi-enzyme cascade. The pathway proceeds through several key intermediates, including (-)-5'-desmethoxy-yatein, (-)-yatein, and (-)-deoxypodophyllotoxin.[1]

Logical Workflow of the Biosynthetic Pathway

podophyllotoxin_biosynthesis This compound This compound DMY (-)-5'-desmethoxy-yatein This compound->DMY OMT3 Yatein Yatein DMY->Yatein CYP71CU1, OMT1 Deoxypodophyllotoxin Deoxypodophyllotoxin Yatein->Deoxypodophyllotoxin 2-ODD Podophyllotoxin Podophyllotoxin Deoxypodophyllotoxin->Podophyllotoxin CYP71BE54, CYP82D61 (multi-step)

Caption: Biosynthetic conversion of this compound to Podophyllotoxin.

Quantitative Data

Conversion StepEnzyme(s)SubstrateProductReported Yield/ConcentrationReference
Pinoresinol to (-)-PluviatolideFiPLR, PpSDH, CYP719A23(+)-Pinoresinol(-)-Pluviatolide137 mg/L (76% isolated yield)[2][3][4]
(-)-Matairesinol to (-)-DeoxypodophyllotoxinCYP719A23, OMT3, CYP71CU1, OMT1, 2-ODD(-)-Matairesinol(-)-Deoxypodophyllotoxin98% conversion[5]

Experimental Protocols

While a specific, detailed protocol for the direct chemical conversion of pluviolide to podophyllotoxin is not well-documented, the following inferred protocols for the enzymatic steps are based on the available literature. These protocols provide a foundational methodology for researchers aiming to replicate the biosynthetic pathway in a laboratory setting.

General Considerations for Enzymatic Reactions
  • Enzyme Source: Enzymes can be obtained through heterologous expression in microbial systems like E. coli or yeast, or isolated from plant sources known to produce podophyllotoxin.

  • Buffers and Cofactors: Cytochrome P450 enzymes (CYPs) typically require a reductase partner and NADPH as a cofactor. O-methyltransferases (OMTs) utilize S-adenosyl methionine (SAM) as a methyl group donor. Reactions are generally performed in buffered aqueous solutions at a physiological pH (around 7.0-7.5).

  • Reaction Monitoring: Progress of the reactions can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Inferred Protocol for the Conversion of (-)-Pluviatolide to (-)-5'-desmethoxy-yatein
  • Reaction Setup: In a suitable reaction vessel, combine (-)-pluviatolide (1 equivalent) and S-adenosyl methionine (SAM, 1.5-2.0 equivalents) in a buffered solution (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).

  • Enzyme Addition: Add purified O-methyltransferase 3 (OMT3) enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a period of 2-24 hours.

  • Work-up: Quench the reaction by adding an organic solvent such as ethyl acetate (B1210297). Extract the aqueous phase multiple times with the organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Inferred Protocol for the Conversion of (-)-5'-desmethoxy-yatein to (-)-Yatein

This conversion is a two-step process involving hydroxylation followed by methylation.

  • Reaction Setup: In a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing NADPH (1.5-2.0 equivalents) and SAM (1.5-2.0 equivalents), dissolve (-)-5'-desmethoxy-yatein (1 equivalent).

  • Enzyme Addition: Add purified CYP71CU1, its corresponding reductase partner, and OMT1 to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking for 4-24 hours.

  • Work-up and Purification: Follow the same procedure as described in section 4.2.

Inferred Protocol for the Conversion of (-)-Yatein to (-)-Deoxypodophyllotoxin
  • Reaction Setup: Dissolve (-)-yatein (1 equivalent) in a suitable buffer (e.g., 50 mM HEPES, pH 7.0) containing 2-oxoglutarate (2.0 equivalents), FeSO₄ (0.5 equivalents), and ascorbate (B8700270) (1.0 equivalent) as a co-substrate and cofactors.

  • Enzyme Addition: Add purified 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) to the mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 2-12 hours.

  • Work-up and Purification: Follow the same procedure as described in section 4.2.

Final Conversion to Podophyllotoxin

The final steps from (-)-deoxypodophyllotoxin to podophyllotoxin involve further enzymatic modifications, including hydroxylations catalyzed by CYP71BE54 and CYP82D61. The experimental conditions would be similar to those described for other CYP-mediated reactions.

Spectroscopic Data

Accurate identification of intermediates and the final product is critical. The following tables summarize the available spectroscopic data for pluviolide and podophyllotoxin.

Table 1: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Data not readily available in a structured format.
¹³C NMR Data not readily available in a structured format.
IR Data not readily available in a structured format.
MS Data not readily available in a structured format.

Table 2: Spectroscopic Data for Podophyllotoxin

TechniqueDataReference
¹H NMR (CDCl₃) δ 6.82 (s, 1H), 6.58 (s, 1H), 6.40 (s, 2H), 5.98 (d, J=8.4 Hz, 2H), 4.79 (d, J=4.2 Hz, 1H), 4.61 (d, J=5.1 Hz, 1H), 4.40 (t, J=8.1 Hz, 1H), 4.25 (dd, J=10.5, 6.6 Hz, 1H), 3.82 (s, 6H), 3.78 (s, 3H), 2.90 (m, 1H), 2.45 (m, 1H)
¹³C NMR (CDCl₃) δ 175.1, 147.9, 147.2, 141.5, 137.1, 134.6, 132.4, 110.1, 108.7, 108.1, 101.5, 71.6, 66.0, 60.8, 56.3, 45.9, 43.8, 38.7
IR (KBr, cm⁻¹) 3450 (O-H), 2900 (C-H), 1770 (lactone C=O), 1600, 1500 (aromatic C=C)
MS (ESI) m/z 415 [M+H]⁺, 437 [M+Na]⁺

Purification and Characterization

Purification of podophyllotoxin and its precursors is typically achieved through chromatographic techniques.

Purification Workflow

purification_workflow Crude_Extract Crude Reaction Mixture Solvent_Extraction Solvent Partitioning (e.g., Ethyl Acetate/Water) Crude_Extract->Solvent_Extraction Column_Chromatography Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) Solvent_Extraction->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pure_Compound Pure Podophyllotoxin Fraction_Analysis->Pure_Compound

Caption: General workflow for the purification of Podophyllotoxin.

  • Column Chromatography: Silica gel is the most common stationary phase, with mobile phase systems typically consisting of gradients of non-polar solvents (e.g., hexane or dichloromethane) and polar solvents (e.g., ethyl acetate or methanol).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., C18 column) with a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid) is widely used for analytical and preparative-scale purification.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pluviatolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluviatolide, a dibenzylbutyrolactone lignan, serves as a crucial chiral intermediate in the biosynthesis of several pharmacologically significant compounds, most notably the anticancer agent podophyllotoxin. Its stereochemically dense structure has made it a challenging target for traditional chemical synthesis. To date, a single racemic total synthesis has been reported, while a complete enantioselective chemical synthesis remains an unmet challenge in the field. In contrast, recent advancements in biotechnology have enabled a chemoenzymatic approach for the efficient and stereoselective production of (-)-pluviatolide.

These application notes provide a comprehensive overview of the methodologies for obtaining this compound, with a focus on both the reported racemic chemical synthesis and the more recent, highly efficient biosynthetic route. Detailed protocols for the key enzymatic reactions are provided, along with a summary of the known chemical synthesis strategy.

Biosynthetic Approach to (-)-Pluviatolide

The chemoenzymatic synthesis of (-)-pluviatolide from the readily available precursor (+)-pinoresinol offers a highly efficient and enantioselective route to the natural product. This pathway leverages a cascade of three enzymes expressed in a microbial host, such as E. coli, to perform a series of stereospecific transformations.

Signaling Pathway and Experimental Workflow

The biosynthetic pathway from (+)-pinoresinol to (-)-pluviatolide involves a three-step enzymatic cascade. The overall transformation can be visualized as a sequential process where the product of one enzymatic reaction serves as the substrate for the next, all occurring within the engineered microbial cell.

Biosynthesis_Workflow cluster_cell Engineered E. coli Host Pinoresinol (+)-Pinoresinol Secoisolariciresinol (B192356) (-)-Secoisolariciresinol Pinoresinol->Secoisolariciresinol Pinoresinol-lariciresinol reductase (PLR) Matairesinol (-)-Matairesinol Secoisolariciresinol->Matairesinol Secoisolariciresinol dehydrogenase (SDH) This compound (-)-Pluviatolide Matairesinol->this compound Cytochrome P450 monooxygenase (CYP) Extracellular_Plu Purified (-)-Pluviatolide This compound->Extracellular_Plu Extraction & Purification Extracellular_Pino Exogenous (+)-Pinoresinol Extracellular_Pino->Pinoresinol Uptake

Caption: Biosynthetic pathway of (-)-Pluviatolide in engineered E. coli.

Key Enzymatic Transformations

The successful production of (-)-pluviatolide relies on the coordinated action of three key enzymes. The quantitative data for a reported whole-cell biotransformation system is summarized below.

StepEnzymeSubstrateProductCo-factorYield
1Pinoresinol-lariciresinol reductase (PLR)(+)-Pinoresinol(-)-SecoisolariciresinolNADPHHigh
2Secoisolariciresinol dehydrogenase (SDH)(-)-Secoisolariciresinol(-)-MatairesinolNAD⁺High
3Cytochrome P450 monooxygenase (CYP)(-)-Matairesinol(-)-PluviatolideNADPH>95%
Experimental Protocols

The following protocols are generalized from published procedures for the whole-cell biotransformation of (+)-pinoresinol to (-)-pluviatolide in an E. coli expression system.

Protocol 1: Expression of Biosynthetic Pathway Enzymes in E. coli

  • Plasmid Construction: Obtain or synthesize the genes encoding pinoresinol-lariciresinol reductase (PLR), secoisolariciresinol dehydrogenase (SDH), and a suitable cytochrome P450 monooxygenase (e.g., from Sinopodophyllum hexandrum) with its partnering reductase. Clone these genes into a suitable expression vector or vectors under the control of an inducible promoter (e.g., T7 promoter).

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid(s).

  • Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium supplemented with the appropriate antibiotic(s) and grow overnight at 37°C with shaking.

  • Induction: Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to incubate for 16-24 hours to allow for soluble protein expression.

Protocol 2: Whole-Cell Biotransformation

  • Cell Harvesting: Harvest the cells from the expression culture by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Resuspension: Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5) and resuspend in the same buffer to a desired cell density (e.g., OD₆₀₀ of 10-50).

  • Substrate Addition: Add (+)-pinoresinol (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the cell suspension to a final concentration of 100-500 µM.

  • Biotransformation: Incubate the reaction mixture at 30°C with gentle shaking for 24-48 hours. Monitor the progress of the reaction by taking aliquots at various time points and analyzing by HPLC or LC-MS.

  • Product Extraction: After the reaction is complete, pellet the cells by centrifugation. Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times. Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude (-)-pluviatolide by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Racemic Chemical Synthesis of (±)-Pluviatolide

Retrosynthetic Analysis and Key Transformations

A logical retrosynthetic approach to a generic dibenzylbutyrolactone such as this compound would involve the disconnection of the lactone ring and the stereoselective formation of the C-C bonds bearing the two benzyl (B1604629) groups.

Racemic_Synthesis_Retrosynthesis This compound (±)-Pluviatolide Intermediate_A Dibenzylated Butyrolactone Precursor This compound->Intermediate_A Lactonization Intermediate_B Mono-benzylated Butyrolactone Intermediate_A->Intermediate_B Second Benzylation Starting_Material Butyrolactone Intermediate_B->Starting_Material First Benzylation

Caption: Generalized retrosynthetic analysis for a dibenzylbutyrolactone.

Plausible Synthetic Protocol (Racemic)

The following represents a generalized protocol for the racemic synthesis of a dibenzylbutyrolactone lignan, based on common synthetic methodologies. Note: This is a representative pathway and not the specific, detailed protocol from the 1982 publication.

Step 1: Mono-α-benzylation of a γ-butyrolactone precursor

  • To a solution of a suitable γ-butyrolactone precursor (e.g., succinic anhydride (B1165640) or a derivative) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon) at -78°C, add a strong base such as lithium diisopropylamide (LDA) dropwise.

  • Stir the resulting enolate solution at -78°C for 30-60 minutes.

  • Add a solution of the first benzyl halide (e.g., piperonyl bromide) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 2: Di-α,β-benzylation

  • To a solution of the mono-benzylated lactone in anhydrous THF at -78°C under an inert atmosphere, add a second equivalent of LDA dropwise.

  • Stir the enolate solution for 30-60 minutes at -78°C.

  • Add a solution of the second benzyl halide (e.g., 4-(benzyloxy)-3-methoxybenzyl bromide) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and purify as described in Step 1.

Step 3: Deprotection and Lactonization (if necessary)

  • If protecting groups are used on the aromatic rings (e.g., benzyl ethers), they would be removed at this stage. For example, hydrogenolysis using H₂ and a palladium catalyst.

  • If the synthesis does not directly yield the lactone, a final cyclization step would be performed.

StepReaction TypeKey ReagentsProduct
1Enolate AlkylationLDA, Benzyl Halide 1Mono-benzylated lactone
2Enolate AlkylationLDA, Benzyl Halide 2Di-benzylated lactone
3Deprotection (if needed)H₂, Pd/C(±)-Pluviatolide

Future Outlook and Enantioselective Strategies

The development of a practical and scalable enantioselective total synthesis of (-)-pluviatolide remains a significant goal. Future efforts in this area will likely focus on asymmetric methodologies to control the stereochemistry at the two contiguous chiral centers. Potential strategies could include:

  • Chiral auxiliary-mediated alkylations: Employing a chiral auxiliary attached to the butyrolactone precursor to direct the stereoselective addition of the benzyl groups.

  • Catalytic asymmetric conjugate addition: The addition of an organometallic reagent corresponding to one of the benzyl groups to an α,β-unsaturated lactone precursor in the presence of a chiral catalyst.

  • Asymmetric hydrogenation: The stereoselective reduction of a dibenzylidene succinic acid derivative, followed by lactonization.

The successful implementation of such a strategy would not only provide a valuable alternative to the biosynthetic route but also enable the synthesis of pluviolatide analogs for further investigation in drug discovery programs.

Semi-synthesis of Pluviatolide Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the semi-synthesis of Pluviatolide derivatives, focusing on the generation of arylnaphthalene lignans (B1203133) with potential cytotoxic activity. This compound, a naturally occurring dibenzylbutyrolactone lignan (B3055560), serves as a valuable chiral precursor for the synthesis of more complex and biologically active molecules, including analogues of podophyllotoxin. The protocols outlined below are based on established synthetic methodologies for lignans and aim to provide a practical guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a key intermediate in the biosynthetic pathway of podophyllotoxin, a potent antimitotic agent that has led to the development of clinically used anticancer drugs such as etoposide (B1684455) and teniposide. The arylnaphthalene lignan scaffold, which can be derived from this compound, is a recurring motif in a variety of natural products with significant biological activities, including cytotoxic, antiviral, and anti-inflammatory properties. The semi-synthesis of derivatives from this compound allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document focuses on the conversion of this compound to Justicidin B and Retrojusticidin B, two representative arylnaphthalene lignans with demonstrated cytotoxic effects.

Data Presentation

The following tables summarize the quantitative data for key this compound derivatives, including their cytotoxic activities against various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives (IC₅₀ Values)

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Justicidin B LAMA-8Chronic Myeloid Leukemia1.11[1]
K-562Chronic Myeloid Leukemia6.08[1]
SKW-3Chronic Lymphoid Leukemia1.62[1]
HL-60Promyelocytic LeukemiaPotent (pro-apoptotic)[2]
MDA-MB-231Breast CancerConcentration-dependent cytotoxicity[3]
MCF-7Breast CancerMore sensitive than MDA-MB-231
Retrojusticidin B A549Lung Cancer1-10
HS683Glioma1-10
MCF-7Breast Cancer1-10
SK-MEL-28Melanoma1-10
B16-F1Melanoma1-10

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Justicidin B in CDCl₃

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1128.87.69 (s)
2108.27.18 (s)
3148.5-
4147.9-
5101.36.07 (AB, 2H, J = 1.46 Hz)
6131.5-
7125.4-
8106.56.85 (s)
9170.55.37 (AB, 2H, J ≈ 14 Hz)
1'129.9-
2'108.77.10 (s)
3'148.1-
4'147.2-
5'101.26.96 (d, J = 7.82 Hz)
6'122.16.79 (dd, J = 7.80, 1.48 Hz)
OMe-356.24.05 (s)
OMe-456.13.81 (s)

Experimental Protocols

The following protocols describe a potential semi-synthetic route from this compound to arylnaphthalene lignans. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Oxidation of this compound to an Aryldihydronaphthalene Intermediate

This protocol is a conceptual outline based on the oxidative cyclization reactions common in lignan synthesis.

Objective: To convert the dibenzylbutyrolactone core of this compound into a dihydronaphthalene lactone intermediate.

Materials:

  • (-)-Pluviatolide

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous Dioxane or Toluene (B28343)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve (-)-Pluviatolide (1 equivalent) in anhydrous dioxane or toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Add DDQ (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated hydroquinone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield the aryldihydronaphthalene intermediate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Aromatization to Justicidin B

Objective: To aromatize the dihydronaphthalene ring to form the fully aromatic arylnaphthalene lactone, Justicidin B.

Materials:

  • Aryldihydronaphthalene intermediate from Protocol 1

  • Palladium on carbon (10% Pd/C)

  • Anhydrous solvent (e.g., xylene, mesitylene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Dissolve the aryldihydronaphthalene intermediate (1 equivalent) in a high-boiling anhydrous solvent such as xylene in a round-bottom flask.

  • Add a catalytic amount of 10% Pd/C.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford Justicidin B.

  • Confirm the structure of the final product by comparing its spectroscopic data (¹H NMR, ¹³C NMR, MS) with reported values.

Visualizations

Experimental Workflow

experimental_workflow This compound (-)-Pluviatolide oxidation Oxidative Cyclization (e.g., DDQ) This compound->oxidation Step 1 intermediate Aryldihydronaphthalene Intermediate oxidation->intermediate aromatization Aromatization (e.g., Pd/C, heat) intermediate->aromatization Step 2 justicidin_b Justicidin B aromatization->justicidin_b

Caption: Semi-synthetic route from this compound to Justicidin B.

Signaling Pathway of Cytotoxicity

The cytotoxic activity of this compound derivatives like Justicidin B is often attributed to the induction of apoptosis. The following diagram illustrates a plausible signaling pathway.

signaling_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pluv_deriv This compound Derivative (e.g., Justicidin B) bax Bax pluv_deriv->bax activates bcl2 Bcl-2 pluv_deriv->bcl2 inhibits nfkb NF-κB pluv_deriv->nfkb modulates mito Mitochondrion bax->mito promotes bcl2->mito inhibits cyto_c Cytochrome c mito->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome forms cas9 Caspase-9 cas9->apoptosome recruited cas3 Caspase-3 dna_frag DNA Fragmentation cas3->dna_frag induces apoptosome->cas3 activates apoptosis Apoptosis dna_frag->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.

References

Application Notes and Protocols for the Extraction of Pluviatolide from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluviatolide, a lignan (B3055560) found in various plant species, serves as a crucial intermediate in the biosynthesis of the potent anti-cancer agent podophyllotoxin (B1678966). This document provides a comprehensive protocol for the extraction, purification, and quantification of this compound from plant sources. The methodologies detailed herein are compiled from established procedures for lignan isolation and are intended to provide a robust framework for researchers. While specific yield data for this compound is not extensively reported in the literature, this protocol offers a reliable starting point for its successful isolation. Additionally, this document explores the known biological activities of this compound and related lignans (B1203133), providing context for its potential therapeutic applications.

Introduction

This compound is a naturally occurring dibenzylbutyrolactone lignan. Its significance in the pharmaceutical field stems from its role as a key precursor in the biosynthetic pathway of podophyllotoxin, a well-known cytotoxic agent used in the synthesis of etoposide (B1684455) and teniposide, which are chemotherapy drugs.[1] this compound has been identified in several plant species, including those from the Zanthoxylum, Chamaecyparis, and Syringa genera.[2] The extraction and purification of this compound are essential for further investigation into its biological activities and for its potential use in the semi-synthesis of podophyllotoxin derivatives.

Data Presentation

ParameterDescriptionExpected Range/ValueAnalytical Method
Extraction Yield Percentage of crude extract obtained from the initial dry plant material (w/w).1 - 10%Gravimetric Analysis
Fraction Yield Percentage of each fraction (e.g., ethyl acetate (B1210297) fraction) obtained from the crude extract (w/w).Varies depending on solvent and plant matrixGravimetric Analysis
This compound Purity Percentage purity of the isolated this compound.>95% for analytical standardHPLC-DAD, qNMR
This compound Content Concentration of this compound in the crude extract or purified fraction (e.g., mg/g of extract).To be determined experimentallyHPLC with external standard calibration
IC50 (Cytotoxicity) Concentration of this compound that inhibits 50% of cancer cell growth.To be determined experimentallyMTT Assay, Cell Viability Assays
IC50 (Anti-inflammatory) Concentration of this compound that inhibits 50% of an inflammatory response (e.g., NO production).To be determined experimentallyGriess Assay, ELISA

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.[3]

  • Collection and Identification: Collect the desired plant material (e.g., bark, leaves, or roots) from a verified source. A voucher specimen should be deposited in a herbarium for authentication.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of phytochemicals. Alternatively, oven-drying at a controlled temperature (e.g., 40-50°C) can be employed.[3]

  • Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for solvent extraction.

Extraction of Crude this compound

This protocol is based on the general method for lignan extraction from Zanthoxylum species.

  • Maceration:

    • Place the powdered plant material in a large glass container.

    • Add 95% ethanol (B145695) in a 1:10 (w/v) ratio (e.g., 100 g of plant powder in 1 L of ethanol).

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through a muslin cloth or filter paper to separate the extract from the plant residue.

    • Repeat the maceration process with the residue two more times to ensure exhaustive extraction.

    • Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Fractionation of the Crude Extract

Fractionation separates compounds based on their polarity.

  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanolic extract in distilled water.

    • Perform sequential liquid-liquid extraction with solvents of increasing polarity:

      • Petroleum Ether (or Hexane): To remove non-polar compounds like fats and waxes.

      • Ethyl Acetate: This fraction is often enriched with lignans of intermediate polarity, including this compound.

      • n-Butanol: To isolate more polar compounds.

    • Collect each solvent fraction separately and concentrate them using a rotary evaporator. The ethyl acetate fraction is expected to contain the highest concentration of this compound.

Purification of this compound by Column Chromatography

Further purification of the this compound-rich fraction is achieved using column chromatography.[4]

  • Column Preparation (Slurry Method):

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with cotton wool and add a layer of sand.

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to pack uniformly under gravity, continuously tapping the column to remove air bubbles.

    • Wash the packed column with the starting mobile phase.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the starting mobile phase).

    • Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. A common gradient for lignan separation is a mixture of hexane (B92381) and ethyl acetate, starting with a high percentage of hexane and gradually increasing the proportion of ethyl acetate (e.g., from 9:1 to 1:1 hexane:ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 20 mL) in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Use a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions that show a pure spot corresponding to a this compound standard.

  • Final Purification:

    • The combined fractions can be further purified by preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve higher purity.

Quantification of this compound by HPLC

Quantitative analysis of this compound can be performed using HPLC with a Diode Array Detector (DAD).

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a pump, an autosampler, and a DAD detector.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (both with 0.1% formic acid) is often effective for separating lignans.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (B129727) or a suitable solvent. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the purified this compound or the dried extract/fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Run the samples and standards. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Mandatory Visualizations

This compound Extraction and Purification Workflow

Extraction_Workflow plant_material Plant Material (e.g., Zanthoxylum bark) drying Drying (Air or Oven) plant_material->drying grinding Grinding drying->grinding maceration Maceration with 95% Ethanol grinding->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation pet_ether Petroleum Ether Fraction (Discarded) fractionation->pet_ether Non-polar et_acetate Ethyl Acetate Fraction (this compound Enriched) fractionation->et_acetate Intermediate Polarity butanol n-Butanol Fraction fractionation->butanol Polar column_chrom Silica Gel Column Chromatography et_acetate->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc Monitoring pure_this compound Purified this compound tlc->pure_this compound Combine Pure Fractions hplc HPLC Quantification pure_this compound->hplc

Caption: Workflow for the extraction and purification of this compound.

Biosynthetic Pathway of this compound

Biosynthesis_Pathway phenylalanine L-Phenylalanine/L-Tyrosine coniferyl_alcohol Coniferyl Alcohol phenylalanine->coniferyl_alcohol pinoresinol Pinoresinol coniferyl_alcohol->pinoresinol secoisolariciresinol (-)-Secoisolariciresinol pinoresinol->secoisolariciresinol matairesinol (-)-Matairesinol secoisolariciresinol->matairesinol This compound (-)-Pluviatolide matairesinol->this compound podophyllotoxin Podophyllotoxin This compound->podophyllotoxin Signaling_Pathway lignans Lignans (e.g., this compound) nfkb_pathway NF-κB Pathway lignans->nfkb_pathway Inhibition mapk_pathway MAPK Pathway lignans->mapk_pathway Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) inflammatory_stimuli->receptor receptor->nfkb_pathway receptor->mapk_pathway proinflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_pathway->proinflammatory_cytokines mapk_pathway->proinflammatory_cytokines inflammation Inflammation proinflammatory_cytokines->inflammation

References

Application Note: Quantitative Analysis of Pluviatolide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Pluviatolide, a bioactive lignan (B3055560) found in various plant species. The described protocol is designed for accuracy, precision, and high-throughput analysis, making it suitable for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies.

Introduction

This compound is a naturally occurring aryltetralin lignan that has garnered significant interest for its potential pharmacological activities. As research into the therapeutic applications of this compound progresses, the need for a validated analytical method for its precise and accurate quantification becomes imperative. This document provides a comprehensive HPLC protocol for the quantification of this compound in various sample matrices, particularly from plant extracts.

Chemical Structure of this compound

Caption: Figure 1. Chemical Structure of this compound.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix. The following is a general protocol for the extraction from plant material:

  • Grinding: Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh sieve).

  • Extraction Solvent: Use methanol (B129727) or ethanol (B145695) as the extraction solvent.[1]

  • Extraction Procedure:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of the extraction solvent.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Allow the mixture to stand at room temperature for 24 hours, protected from light.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue twice more.

    • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Solution Preparation:

    • Dissolve the dried extract in a known volume of methanol or acetonitrile (B52724) to achieve an estimated concentration within the calibration range.[2]

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.[3]

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended as a starting point for the quantification of this compound. Method optimization may be required depending on the specific sample matrix and available instrumentation.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% to 30% B30-35 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or UV-Vis Detector
Detection Wavelength Estimated at 280 nm*

*Note: The optimal detection wavelength for this compound has not been definitively reported. Based on the UV absorption spectra of structurally similar lignans, 280 nm is a reasonable starting point. It is highly recommended to determine the UV maximum of a pure this compound standard for optimal sensitivity and specificity.

Preparation of Standard Solutions and Calibration Curve
  • Stock Standard Solution: Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution in triplicate and plot the peak area against the corresponding concentration to construct a calibration curve. The linearity of the method should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

Data Presentation

The quantitative data for the HPLC method validation should be summarized in clear and concise tables.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)

Table 3: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (RSD%) ≤ 2.0%
    - Intraday
    - Interday
Accuracy (Recovery %) 98.0% - 102.0%
Robustness RSD ≤ 2.0%

Visualizations

Experimental Workflow

G

Caption: Figure 2. Experimental Workflow for this compound Quantification.

Method Validation Parameters

G

Caption: Figure 3. Key Parameters for HPLC Method Validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound. By following the outlined experimental protocols and adhering to the validation parameters, researchers can achieve accurate and precise results. This method is a valuable tool for the quality control of plant-based products and for advancing the pharmacological research of this compound. Further refinement, particularly in determining the optimal UV detection wavelength for this compound, is encouraged to enhance the sensitivity and specificity of the analysis.

References

Application Notes and Protocols for the Purification of Pluviatolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluviatolide, a naturally occurring lignan, serves as a crucial biosynthetic precursor to the potent anti-cancer agent Podophyllotoxin. The purification of this compound is a critical step in both the research and development of Podophyllotoxin-based chemotherapeutics. These application notes provide detailed protocols for the extraction, purification, and crystallization of this compound, primarily focusing on its isolation from recombinant E. coli fermentation broths, a promising alternative to extraction from endangered plant sources.

Data Presentation

A biotechnological approach utilizing an engineered E. coli strain has been developed for the production of (-)-Pluviatolide. The following table summarizes the key quantitative data from this production and isolation method.

ParameterValueReference
OrganismE. coli[1][2]
Precursor(+)-pinoresinol[1][2]
Product(-)-pluviatolide[1]
Concentration137 mg/L
Isolated Yield76%
Enantiomeric Excess (ee)≥99%

Experimental Protocols

Extraction of this compound from E. coli Fermentation Broth

This protocol outlines the initial steps to extract this compound from the fermentation culture.

Materials:

  • E. coli fermentation broth containing this compound

  • Ethyl acetate (B1210297)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Cell Lysis and Extraction:

    • Centrifuge the E. coli fermentation broth to pellet the cells.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.

    • Combine the lysate with the supernatant from the initial centrifugation.

    • Extract the combined aqueous phase three times with an equal volume of ethyl acetate in a separatory funnel.

  • Washing and Drying:

    • Combine the organic extracts and wash with a saturated NaCl solution to remove residual aqueous phase.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Concentration:

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification by Column Chromatography

This protocol describes the purification of the crude extract using silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and pour it into the chromatography column.

    • Allow the silica gel to settle, ensuring a uniform and bubble-free packing.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., a stepwise gradient of 10%, 20%, 30%, etc., ethyl acetate in hexane).

    • Collect fractions using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., 30% ethyl acetate in hexane).

    • Visualize the spots under UV light.

    • Combine the fractions containing pure this compound based on the TLC analysis.

  • Concentration:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, a final purification step using preparative HPLC can be employed.

Materials:

  • Partially purified this compound from column chromatography

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a C18 column

  • Fraction collector

Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Preparative C18 reverse-phase column.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 40% to 60% Acetonitrile over 30 minutes is a good starting point. The gradient should be optimized based on analytical HPLC results.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative scale.

    • Detection: UV at 284 nm.

  • Fraction Collection:

    • Collect the peak corresponding to this compound.

  • Post-Purification:

    • Evaporate the acetonitrile from the collected fraction.

    • Lyophilize the remaining aqueous solution to obtain pure this compound.

Crystallization of this compound

This protocol describes the final step to obtain crystalline this compound.

Materials:

  • Purified this compound

  • Methanol

  • Dichloromethane

  • Hexane

  • Crystallization dish or vial

Protocol:

  • Dissolution:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent system, such as a mixture of dichloromethane and a small amount of methanol, with gentle warming if necessary.

  • Crystallization:

    • Slowly add a non-polar solvent like hexane (anti-solvent) until the solution becomes slightly turbid.

    • Allow the solution to stand undisturbed at room temperature or in a refrigerator.

  • Crystal Collection:

    • Once crystals have formed, collect them by filtration.

    • Wash the crystals with a small amount of cold hexane.

    • Dry the crystals under vacuum.

Visualizations

Biosynthetic Pathway of this compound

Pluviatolide_Biosynthesis cluster_pathway Biosynthetic Pathway to (-)-Pluviatolide Coniferyl_alcohol Coniferyl alcohol Pinoresinol (+)-Pinoresinol Coniferyl_alcohol->Pinoresinol DIR Secoisolariciresinol (-)-Secoisolariciresinol Pinoresinol->Secoisolariciresinol PLR Matairesinol (-)-Matairesinol Secoisolariciresinol->Matairesinol SDH This compound (-)-Pluviatolide Matairesinol->this compound CYP719A23

Caption: Biosynthesis of (-)-Pluviatolide from Coniferyl alcohol.

Purification Workflow for this compound

Pluviatolide_Purification_Workflow cluster_workflow General Purification Workflow Start E. coli Fermentation Broth Extraction Extraction with Ethyl Acetate Start->Extraction Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Extraction->Column_Chromatography Crude Extract Prep_HPLC Preparative HPLC (C18, Acetonitrile/Water Gradient) Column_Chromatography->Prep_HPLC Partially Purified Crystallization Crystallization (Dichloromethane/Hexane) Prep_HPLC->Crystallization High Purity End Pure this compound Crystals Crystallization->End

Caption: A general workflow for the purification of this compound.

Signaling Pathways of Podophyllotoxin (this compound Derivative)

Note: While specific signaling pathway data for this compound is limited, its derivative, Podophyllotoxin, is well-characterized. The following diagram illustrates the key signaling pathways affected by Podophyllotoxin, which provides insight into the potential downstream biological effects of this compound.

Podophyllotoxin_Signaling cluster_podophyllotoxin Podophyllotoxin Signaling Pathways Podophyllotoxin Podophyllotoxin Tubulin Tubulin Polymerization Podophyllotoxin->Tubulin Inhibits Topoisomerase_II Topoisomerase II Podophyllotoxin->Topoisomerase_II Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Podophyllotoxin->PI3K_Akt_mTOR Inhibits NF_kB NF-κB Pathway Podophyllotoxin->NF_kB Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis PI3K_Akt_mTOR->Apoptosis Promotes Survival NF_kB->Apoptosis Promotes Survival

Caption: Key signaling pathways modulated by Podophyllotoxin.

References

Application of Pluviatolide in Inflammatory Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluviatolide, a lignan (B3055560) naturally found in certain plant species, has garnered interest for its potential therapeutic properties, including its role as a precursor in the synthesis of the anticancer agent podophyllotoxin. Emerging evidence also points towards its bioactivity as a modulator of key inflammatory pathways. These application notes provide a comprehensive overview of the potential use of this compound in in vitro and in vivo inflammatory models, detailing its mechanism of action, experimental protocols, and data presentation templates for research purposes.

This compound is recognized as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling cascade. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By targeting these pathways, this compound presents a promising avenue for the development of novel anti-inflammatory therapeutics.

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are primarily attributed to its ability to modulate the NF-κB and potentially the MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the innate and adaptive immune systems and a key mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes. This compound is believed to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

NF_kappaB_Pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkBa->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors such as AP-1. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways contributes to the production of inflammatory mediators. While direct evidence for this compound's effect on the MAPK pathway is still emerging, its structural analogs and other lignans (B1203133) have been shown to modulate MAPK signaling.

MAPK_Pathway MAPK Signaling Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKK Potential Inhibition

Caption: this compound may potentially inhibit the MAPK signaling pathway.

Data Presentation

Currently, specific quantitative data on the anti-inflammatory effects of this compound from publicly available literature is limited. The following tables are provided as templates for researchers to systematically record and present their experimental findings when evaluating this compound or its derivatives.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantThis compound Conc. (µM)Outcome MeasureResult (e.g., IC50, % Inhibition)
NF-κB Luciferase ReporterHEK293TTNF-α (10 ng/mL)(Dose-response)Luciferase ActivityData to be determined
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)(Dose-response)Nitrite (B80452) ConcentrationData to be determined
TNF-α ProductionRAW 264.7LPS (1 µg/mL)(Dose-response)TNF-α Level (pg/mL)Data to be determined
IL-6 ProductionRAW 264.7LPS (1 µg/mL)(Dose-response)IL-6 Level (pg/mL)Data to be determined
IL-1β ProductionRAW 264.7LPS (1 µg/mL)(Dose-response)IL-1β Level (pg/mL)Data to be determined

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-Data to be determined-
This compound(Dose 1)Data to be determinedData to be determined
This compound(Dose 2)Data to be determinedData to be determined
This compound(Dose 3)Data to be determinedData to be determined
Positive Control (e.g., Indomethacin)(e.g., 10 mg/kg)Data to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of this compound.

In Vitro Models

1. NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activation of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a test compound.

  • Cell Line: Human Embryonic Kidney (HEK293T) cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.

  • Materials:

    • HEK293T cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • This compound stock solution (in DMSO)

    • TNF-α (stimulant)

    • Luciferase Assay System

    • 96-well white, clear-bottom plates

    • Luminometer

  • Protocol:

    • Seed HEK293T cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Transfect cells with the NF-κB luciferase reporter plasmid and control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.

    • Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

2. Measurement of Inflammatory Mediators in Macrophages

This protocol describes the measurement of Nitric Oxide (NO), TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • RAW 264.7 cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • This compound stock solution (in DMSO)

    • LPS from E. coli

    • Griess Reagent for NO measurement

    • ELISA kits for TNF-α, IL-6, and IL-1β

    • 24-well plates

  • Protocol:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

    • After incubation, collect the cell culture supernatants.

    • For NO measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

    • For cytokine measurement: Use the collected supernatants to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

3. Western Blot Analysis for iNOS, COX-2, and Phospho-p65

This protocol is for detecting the protein expression of key inflammatory enzymes and the activation of NF-κB.

  • Cell Line: RAW 264.7 cells.

  • Materials:

    • RAW 264.7 cells

    • This compound and LPS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis system

    • PVDF membrane and transfer system

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-iNOS, anti-COX-2, anti-phospho-p65 (Ser536), anti-p65, anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Protocol:

    • Seed and treat RAW 264.7 cells with this compound and/or LPS as described in the previous protocol.

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

In Vivo Model

Carrageenan-Induced Paw Edema in Mice

This is a widely used and well-characterized model of acute inflammation.

  • Animals: Male or female BALB/c or C57BL/6 mice (6-8 weeks old).

  • Materials:

    • This compound suspension/solution for oral or intraperitoneal administration

    • 1% (w/v) Carrageenan solution in sterile saline

    • Positive control: Indomethacin (10 mg/kg)

    • Plethysmometer or digital calipers

  • Protocol:

    • Acclimatize the mice for at least one week before the experiment.

    • Group the animals randomly (n=6-8 per group): Vehicle control, this compound (different doses), and Positive control.

    • Administer this compound, vehicle, or Indomethacin orally or intraperitoneally 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculate the paw edema (increase in paw volume) and the percentage inhibition of edema for each group compared to the vehicle control group.

    • At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for further analysis (e.g., histology, cytokine measurement, MPO assay).

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Culture (e.g., RAW 264.7, HEK293T) B This compound Treatment (Dose-Response) A->B C Inflammatory Stimulus (e.g., LPS, TNF-α) B->C D Measurement of Inflammatory Markers C->D E NF-κB Reporter Assay D->E F Western Blot (iNOS, COX-2, p-p65) D->F G ELISA (TNF-α, IL-6, IL-1β) D->G H Griess Assay (NO) D->H Data_Analysis Data Analysis and Interpretation E->Data_Analysis F->Data_Analysis G->Data_Analysis H->Data_Analysis I Animal Model (e.g., Carrageenan Paw Edema) J This compound Administration (Dose-Response) I->J K Induction of Inflammation J->K L Measurement of Edema K->L M Tissue Analysis (Histology, MPO, Cytokines) L->M L->Data_Analysis M->Data_Analysis

Caption: A general workflow for evaluating this compound's anti-inflammatory effects.

Conclusion

This compound holds promise as a novel anti-inflammatory agent due to its inhibitory effects on the NF-κB pathway. The detailed protocols and data presentation templates provided in these application notes offer a structured framework for researchers to investigate its efficacy in various inflammatory models. Further studies are warranted to fully elucidate its mechanism of action, particularly its effects on the MAPK pathway, and to generate robust quantitative data to support its development as a potential therapeutic for inflammatory diseases.

Pluviatolide as a Standard for Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluviatolide, a butyrolactone lignan, has garnered interest for its potential biological activities, including its antispasmodic effects. As with any bioactive compound under investigation for pharmaceutical or research applications, the availability of a well-characterized analytical standard is crucial for accurate quantification and quality control. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in a research and drug development setting. This compound is classified as a butan-4-olide, specifically (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[1]. It is a plant metabolite found in organisms such as Chamaecyparis formosensis and Syringa pinnatifolia[1].

Physicochemical Properties and Data Presentation

An analytical standard must have well-defined physicochemical properties. The following table summarizes the known data for this compound. It should be noted that while computational data is readily available, experimental data for some properties are not widely published.

PropertyDataSource
Chemical Formula C₂₀H₂₀O₆PubChem[1]
Molecular Weight 356.4 g/mol PubChem[1]
CAS Number 28115-68-6PubChem[1]
Purity ≥95%Commercial Suppliers
Appearance White to off-white solid (typical for lignans)General Knowledge
Melting Point Not readily available in literature-
Solubility Lignans are generally soluble in organic solvents such as methanol (B129727), ethanol, acetone, and DMSO. Solubility in non-polar solvents is variable.General Knowledge on Lignans
UV-Vis λmax Not readily available in literature. Aromatic compounds of this nature typically exhibit absorption between 260-290 nm.General Knowledge
NMR Spectral Data

While specific NMR data for this compound is not widely published, the following table presents the ¹H and ¹³C NMR data for the closely related derivative, methylthis compound. This can serve as a reference for structural confirmation.

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
1-178.1
24.05 (dd, J=9.1, 7.0 Hz), 3.79 (dd, J=9.1, 6.5 Hz)71.3
32.58 (m)46.1
42.58 (m)41.2
52.85 (dd, J=13.8, 4.8 Hz), 2.44 (dd, J=13.8, 10.4 Hz)38.6
62.65 (dd, J=13.8, 6.5 Hz), 2.53 (dd, J=13.8, 8.2 Hz)34.8
1'-131.5
2'6.78 (d, J=8.1 Hz)111.2
3'-147.8
4'-146.4
5'6.64 (d, J=1.8 Hz)114.3
6'6.67 (dd, J=8.1, 1.8 Hz)120.9
1''-131.8
2''6.70 (d, J=7.8 Hz)108.9
3''-147.7
4''-145.9
5''6.61 (s)108.1
6''6.56 (d, J=7.8 Hz)121.3
OMe3.84 (s)55.9
OMe3.85 (s)55.8
OCH₂O5.90 (s)100.8

Data adapted from a study on methylthis compound and should be used for reference purposes only.

Experimental Protocols

Protocol for Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate and precise standard solutions of this compound for calibration and quantification.

Materials:

  • This compound analytical standard (≥95% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Procedure:

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Make up to the mark with methanol and mix thoroughly.

    • Calculate the exact concentration based on the weight and purity of the standard.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Use calibrated pipettes and volumetric flasks for all dilutions.

HPLC Method for Quantification of this compound

Objective: To provide a robust HPLC method for the separation and quantification of this compound. This is a representative method and may require optimization for specific matrices.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30.1-35 min: Return to 90% A, 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (based on typical absorbance of lignans, should be optimized by scanning the UV spectrum of this compound).

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the prepared working standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the sample solutions for analysis.

  • Quantify the amount of this compound in the samples using the calibration curve.

Stability Testing Protocol

Objective: To establish the stability of this compound as a solid standard and in solution under defined storage conditions. This protocol is based on ICH guidelines.

Procedure:

  • Solid-State Stability:

    • Store accurately weighed samples of solid this compound under the following conditions:

      • Long-term: 25 °C / 60% RH

      • Accelerated: 40 °C / 75% RH

      • Refrigerated: 5 °C

      • Frozen: -20 °C

    • Analyze the purity of the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 12 months for long-term; 1, 3, 6 months for accelerated).

    • Use the developed HPLC method to assess purity and degradation.

  • Solution Stability:

    • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

    • Store aliquots of the solution at:

      • Room temperature (25 °C)

      • Refrigerated (5 °C)

      • Frozen (-20 °C)

    • Analyze the concentration of this compound at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours for room temperature; 1, 2, 4 weeks for refrigerated/frozen).

    • Compare the peak area to the initial time point to determine the percentage of degradation.

Mandatory Visualizations

Workflow for Use of this compound as an Analytical Standard

G A Procure this compound (≥95% Purity) B Characterize Physicochemical Properties (MP, Solubility, Spectra) A->B C Prepare Standard Stock Solution B->C E Prepare Working Standard Solutions C->E I Conduct Stability Studies C->I D Develop & Validate Analytical Method (e.g., HPLC) F Construct Calibration Curve D->F E->F G Analyze Samples F->G H Quantify this compound in Samples G->H G cluster_cell Smooth Muscle Cell This compound This compound CaChannel Voltage-Gated Ca²⁺ Channel This compound->CaChannel Inhibits Relaxation Muscle Relaxation This compound->Relaxation CaInflux Ca²⁺ Influx CaM Ca²⁺-Calmodulin Complex CaInflux->CaM MLCK MLCK Activation CaM->MLCK Contraction Muscle Contraction MLCK->Contraction Depolarization Cell Membrane Depolarization Depolarization->CaChannel Opens ExtracellularCa Extracellular Ca²⁺ ExtracellularCa->CaChannel Enters through

References

Application Note: Heterologous Production of (-)-Pluviatolide in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Pluviatolide is a key intermediate in the biosynthesis of podophyllotoxin (B1678966), a natural product that serves as the precursor for the semi-synthetic anticancer drugs etoposide (B1684455) and teniposide. The limited availability of podophyllotoxin from its natural plant sources has driven research into alternative production methods. Metabolic engineering of microbial hosts, such as Escherichia coli, offers a promising and sustainable platform for the production of pluviatolide and other valuable plant-derived compounds. This application note details the heterologous production of (-)-pluviatolide in E. coli by assembling a multi-enzyme biosynthetic pathway from plant sources.

Recent advancements have enabled the efficient conversion of the common lignan (B3055560) precursor, (+)-pinoresinol, to enantiopure (-)-pluviatolide in an E. coli whole-cell biotransformation system.[1][2][3] This has been achieved by the co-expression of three key plant enzymes: pinoresinol-lariciresinol reductase (PLR), secoisolariciresinol (B192356) dehydrogenase (SDH), and a cytochrome P450 monooxygenase (CYP719A23).[1][2] The successful functional expression of the membrane-bound cytochrome P450, a crucial step in the pathway, was facilitated by the co-expression of a suitable NADPH-dependent cytochrome P450 reductase (CPR).

This document provides a summary of the biosynthetic pathway, key production data, detailed experimental protocols for the heterologous production of (-)-pluviatolide in E. coli, and visual representations of the metabolic pathway and experimental workflow.

Data Presentation

Table 1: Summary of Quantitative Data for (-)-Pluviatolide Production in E. coli

ParameterValueReference
Host OrganismEscherichia coli
Starting Substrate(+)-Pinoresinol
Final Product(-)-Pluviatolide
Product Concentration137 mg/L
Isolated Yield76%
Enantiomeric Excess (ee)≥99%

Signaling Pathways and Experimental Workflows

pluviatolide_biosynthesis cluster_pathway Biosynthetic Pathway of (-)-Pluviatolide in E. coli cluster_enzymes Heterologously Expressed Enzymes pinoresinol (+)-Pinoresinol lariciresinol (+)-Lariciresinol pinoresinol->lariciresinol FiPLR secoisolariciresinol (-)-Secoisolariciresinol lariciresinol->secoisolariciresinol FiPLR matairesinol (-)-Matairesinol secoisolariciresinol->matairesinol PpSDH This compound (-)-Pluviatolide matairesinol->this compound CYP719A23 / CPR FiPLR Pinoresinol-lariciresinol reductase (Forsythia intermedia) PpSDH Secoisolariciresinol dehydrogenase (Podophyllum pleianthum) CYP719A23 Cytochrome P450 (Sinopodophyllum hexandrum) CPR Cytochrome P450 Reductase (e.g., Arabidopsis thaliana) experimental_workflow cluster_workflow Experimental Workflow for (-)-Pluviatolide Production cloning 1. Gene Cloning and Plasmid Construction (FiPLR, PpSDH, CYP719A23, CPR) transformation 2. Transformation into E. coli Host cloning->transformation preculture 3. Pre-culture Preparation transformation->preculture expression 4. Protein Expression Induction (e.g., with IPTG) preculture->expression biotransformation 5. Whole-cell Biotransformation (Addition of (+)-pinoresinol) expression->biotransformation extraction 6. Product Extraction from Culture biotransformation->extraction analysis 7. Analysis and Quantification (HPLC, Chiral HPLC) extraction->analysis purification 8. Product Purification analysis->purification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pluviatolide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Pluviatolide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound in their synthetic endeavors.

Troubleshooting Guide

Low yields and unexpected side products can be common hurdles in the synthesis of complex molecules like this compound. This guide addresses specific problems that may be encountered, their potential causes, and recommended solutions based on established synthetic routes.

Problem Potential Cause(s) Recommended Solution(s) Citation
Low Diastereoselectivity in Tandem Conjugate Addition-Alkylation 1. Suboptimal temperature for enolate formation and quenching: The stereochemical outcome of the tandem reaction is highly dependent on the temperature at which the enolate is formed and subsequently quenched. 2. Incorrect choice of solvent: The solvent can influence the aggregation state and reactivity of the organolithium reagent and the resulting enolate. 3. Steric hindrance from protecting groups: Bulky protecting groups on the aromatic rings of the dithiane or the benzyl (B1604629) bromide can impede the desired approach of the electrophile.1. Strict temperature control: Maintain a temperature of -78 °C during the addition of the lithiated dithiane and the subsequent quenching with the benzyl bromide. Allow the reaction to slowly warm to room temperature. 2. Solvent optimization: Use a mixture of THF and DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to improve the solubility and reactivity of the reagents. 3. Protecting group strategy: Employ smaller protecting groups like a methyl ether instead of a benzyl ether where possible, provided they are compatible with subsequent reaction steps.
Incomplete Deprotection of Dithiane 1. Insufficient reagent: The amount of deprotecting agent may not be enough to fully convert the dithiane to the corresponding ketone. 2. Reaction time is too short: The deprotection reaction may require a longer duration to go to completion. 3. Presence of interfering functional groups: Other functional groups in the molecule might be reacting with the deprotection agent.1. Increase reagent stoichiometry: Use a larger excess of the deprotection reagent, such as mercury(II) chloride or N-bromosuccinimide. 2. Monitor reaction progress: Track the reaction using Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is fully consumed. 3. Orthogonal protection: Ensure that other protecting groups are stable under the dithiane deprotection conditions.
Low Yield in Lactonization Step 1. Intermolecular side reactions: At higher concentrations, intermolecular esterification can compete with the desired intramolecular lactonization, leading to oligomerization. 2. Steric hindrance around the reaction centers: The conformation of the molecule may not favor the cyclization. 3. Inappropriate coupling reagent: The chosen reagent for activating the carboxylic acid may not be effective.1. High dilution conditions: Perform the lactonization at a very low concentration (e.g., <0.01 M) by slow addition of the substrate to the reaction mixture. 2. Conformational analysis: If possible, use computational modeling to assess the most stable conformations and choose conditions that favor the pre-cyclization conformer. 3. Reagent screening: Test different lactonization protocols, such as Yamaguchi esterification, Shiina macrolactonization, or the use of carbodiimide (B86325) reagents like DCC or EDC.
Epimerization at C3 or C4 1. Basic or acidic conditions during workup or purification: The stereocenters of the butyrolactone ring can be susceptible to epimerization under non-neutral pH conditions. 2. Prolonged reaction times at elevated temperatures: Thermal epimerization can occur, especially if the lactone ring is strained.1. Neutral workup and purification: Use neutral or buffered aqueous solutions for workup and silica (B1680970) gel with a low percentage of a neutral modifier (like triethylamine) for chromatography. 2. Minimize heat and reaction time: Keep reaction times as short as possible and use the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for establishing the stereochemistry of this compound in the chemical synthesis?

A1: The crucial stereochemistry-determining step in the enantioselective synthesis of (-)-Pluviatolide is the tandem conjugate addition of a lithiated dithiane to a chiral γ-alkoxybutenolide, followed by quenching with a benzyl bromide. The chirality of the γ-alkoxybutenolide directs the stereoselective formation of the two adjacent stereocenters of the butyrolactone ring.

Q2: I am observing the formation of a diastereomer of this compound. How can I improve the stereoselectivity?

A2: Improving diastereoselectivity hinges on the tandem conjugate addition-alkylation step. Ensure strict control of the reaction temperature, as even slight variations can impact the stereochemical outcome. The use of a co-solvent like DMPU can also enhance selectivity by modifying the reactivity of the organolithium species. Finally, re-evaluate the chiral auxiliary on the butenolide; a different auxiliary might offer better facial shielding.

Q3: Are there alternative methods to the dithiane-based approach for constructing the this compound core?

A3: While the dithiane-based method is well-established, other strategies for the synthesis of dibenzylbutyrolactone lignans (B1203133) exist. These can include approaches based on dianion coupling reactions or chemoenzymatic methods to generate key chiral synthons. Each of these alternative routes will present its own set of challenges and optimization parameters.

Q4: My final product is difficult to purify. What strategies can I employ?

A4: Purification of lignans can be challenging due to their similar polarities. If standard flash chromatography is insufficient, consider using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase if enantiomeric purity is a concern. Alternatively, recrystallization from a suitable solvent system can be a powerful technique for obtaining highly pure material. Careful optimization of the solvent mixture for recrystallization is key.

Data Summary

The following table summarizes the reported yields for the key steps in an enantioselective synthesis of (-)-Pluviatolide.

Step Reaction Yield (%)
1Tandem Conjugate Addition-Alkylation50-67
2Dithiane DeprotectionNot explicitly reported, but generally high-yielding
3Reduction of the Ester>95
4LactonizationNot explicitly reported, but typically moderate to high

Experimental Protocols

Protocol 1: Tandem Conjugate Addition-Alkylation for the Synthesis of the this compound Precursor

  • Preparation of the Lithiated Dithiane:

    • Dissolve the appropriately substituted 2-aryl-1,3-dithiane (1.0 eq) in dry THF under an argon atmosphere.

    • Cool the solution to -20 °C.

    • Add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise over 10 minutes.

    • Stir the resulting solution at -20 °C for 2 hours.

  • Conjugate Addition and Quenching:

    • In a separate flask, dissolve the chiral 5-(menthyloxy)-2(5H)-furanone (1.2 eq) in a mixture of dry THF and DMPU.

    • Cool this solution to -78 °C.

    • Add the pre-formed lithiated dithiane solution dropwise via cannula to the furanone solution over 20 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add a solution of the appropriately substituted benzyl bromide (1.5 eq) in dry THF dropwise.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically pure adduct.

Visualizations

experimental_workflow cluster_step1 Step 1: Lithiated Dithiane Formation cluster_step2 Step 2: Tandem Conjugate Addition & Quenching cluster_step3 Step 3: Workup & Purification A 2-Aryl-1,3-dithiane in THF B n-BuLi @ -20 °C A->B 1.1 eq C Lithiated Dithiane B->C 2 hours E Lithiated Dithiane Addition @ -78 °C C->E D Chiral Furanone in THF/DMPU D->E F Enolate Intermediate E->F G Benzyl Bromide Quench @ -78 °C F->G H This compound Precursor G->H I Aqueous Workup H->I J Extraction I->J K Column Chromatography J->K L Pure Precursor K->L

Caption: Experimental workflow for the key tandem conjugate addition-alkylation step in this compound synthesis.

troubleshooting_logic start Low Yield in Lactonization q1 Is the reaction at high dilution? start->q1 sol1 Implement high dilution conditions (slow addition to <0.01 M) q1->sol1 No q2 Have different coupling reagents been screened? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Screen alternative lactonization methods (e.g., Yamaguchi, Shiina) q2->sol2 No q3 Are there signs of thermal degradation? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Lower reaction temperature and monitor for side products by TLC/LC-MS q3->sol3 Yes end Consult literature for similar substrates q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting decision tree for low yield in the lactonization step.

Technical Support Center: Pluviatolide Integrity and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pluviatolide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout experimental workflows. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A: this compound is a natural product classified as a lignan.[1][2] Its chemical structure is characterized by a dibenzylbutyrolactone core.[3][4] Specifically, its IUPAC name is (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one.[1] Key features that can influence its stability include a butyrolactone ring, a phenolic hydroxyl group, and a methylenedioxy bridge, which can be susceptible to hydrolysis, oxidation, and pH-mediated degradation.

Q2: What are the optimal storage conditions for solid this compound?

A: While specific degradation kinetics for this compound are not extensively published, general best practices for storing structurally similar natural products, such as lignans (B1203133) and lactone-containing compounds, should be followed.

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage.Low temperatures slow down chemical degradation reactions.
Light Store in an amber vial or protect from light by wrapping the container in aluminum foil.Many phenolic compounds are light-sensitive and can undergo photodegradation.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).This minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.
Moisture Store in a desiccated environment.This compound's lactone ring is susceptible to hydrolysis, which is accelerated by moisture.

Q3: How should I prepare and store this compound stock solutions?

A: The stability of this compound in solution is highly dependent on the solvent, concentration, pH, and storage temperature.

  • Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating concentrated stock solutions of non-polar compounds. However, be aware that DMSO is hygroscopic and can absorb water from the air, which may lead to compound precipitation or hydrolysis over time.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot stock solutions into single-use volumes.

  • Storage: Store stock solution aliquots at -80°C for maximum stability.

Q4: What are the primary degradation pathways I should be concerned about?

A: Based on this compound's structure, the most likely degradation pathways involve the butyrolactone ring and the phenolic group.

  • Hydrolysis: The ester bond in the butyrolactone ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would open the ring structure.

  • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, which can be catalyzed by light, air (oxygen), or metal ions.

  • Isomerization: Changes in pH or temperature could potentially lead to the formation of isomers.

Below is a conceptual diagram illustrating potential degradation points on the this compound structure.

Caption: Potential degradation sites on the this compound molecule.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound degradation.

Symptom 1: Inconsistent or lower-than-expected biological activity.

Possible CauseRecommended Action
Compound Degradation 1. Verify Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your stock and working solutions against a fresh or reference sample. 2. Prepare Fresh Solutions: Prepare new working solutions from a solid sample that has been stored correctly. Compare the performance of the fresh solution to the older one.
Improper Storage 1. Review Conditions: Confirm that both solid and solution stocks are stored at the correct temperature, protected from light, and sealed from moisture. 2. Check Aliquots: Ensure you are using single-use aliquots to avoid freeze-thaw cycles.

Symptom 2: Visible changes in the solution (e.g., color change, precipitation).

Possible CauseRecommended Action
Chemical Instability / Oxidation 1. Consult Datasheet: Review the manufacturer's documentation for stability information in different solvents. 2. Discard Solution: A color change often indicates oxidation or another chemical reaction. It is best to discard the solution and prepare a fresh one.
Poor Solubility / Precipitation 1. Solvent Issues: The compound may be precipitating out of solution, especially if an aqueous buffer was added to a DMSO stock. This can be common with hygroscopic solvents like DMSO that absorb water. 2. Re-dissolve (with caution): Gentle warming or vortexing may help re-dissolve the compound. However, if precipitation persists, the solution should be remade. 3. Filter: If necessary, filter the solution before use to remove any precipitate that could affect your experiment.

Symptom 3: Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS).

Possible CauseRecommended Action
Formation of Degradation Products 1. Characterize Peaks: If you have access to mass spectrometry (MS), analyze the new peaks to determine their mass-to-charge ratio (m/z). This can help identify potential degradation products, such as the hydrolyzed form of this compound. 2. Optimize Conditions: Review your experimental buffer pH and temperature. Lignans and lactones can be unstable at non-neutral pH.
Isomerization 1. Check for Isomers: An unexpected peak with the same mass as this compound may indicate the formation of an isomer. 2. Review Handling: Assess if the compound was exposed to heat or harsh pH conditions that could induce isomerization.
Troubleshooting Workflow Diagram

If you suspect this compound degradation, follow this workflow to diagnose the issue.

start Suspected Degradation (e.g., low activity, new peaks) check_purity 1. Analyze Sample Purity (HPLC, LC-MS) start->check_purity compare Compare to Reference (Fresh Sample or Standard) check_purity->compare degraded Purity Compromised? compare->degraded review_storage 2. Review Storage & Handling - Temperature? - Light/Moisture? - Freeze/Thaw Cycles? degraded->review_storage Yes end_ok Problem Resolved: Compound is Stable degraded->end_ok No storage_ok Storage OK? review_storage->storage_ok review_exp 3. Review Experimental Conditions - Solvent/Buffer pH? - Incubation Time/Temp? storage_ok->review_exp Yes action_optimize_storage Action: Optimize storage. Use aliquots. Store at -80°C, protected from light/moisture. storage_ok->action_optimize_storage No action_optimize_exp Action: Modify protocol. Adjust pH, minimize incubation time, run stability time-course. review_exp->action_optimize_exp action_discard Action: Discard old stock. Prepare fresh solution from properly stored solid. action_discard->end_ok action_optimize_storage->action_discard action_optimize_exp->action_discard

Caption: A logical workflow for troubleshooting this compound degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required based on the specific instrument and columns available.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous HPLC-grade methanol (B129727) or acetonitrile (B52724).

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 30% B

      • 35-40 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

    • Detection: UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak area of this compound and any other observed peaks.

    • Calculate the purity as: (Area of this compound Peak / Total Area of All Peaks) * 100%.

    • The appearance of new peaks or a decrease in the relative area of the this compound peak over time indicates degradation.

Stability Test Experimental Workflow

G cluster_prep 1. Preparation cluster_storage 2. Storage Conditions (Example Variables) cluster_analysis 3. Time-Point Analysis cluster_results 4. Results prep_stock Prepare concentrated stock solution in anhydrous DMSO prep_aliquot Aliquot into single-use tubes prep_stock->prep_aliquot cond1 -20°C, Dark prep_aliquot->cond1 cond2 4°C, Dark prep_aliquot->cond2 cond3 Room Temp, Light prep_aliquot->cond3 cond4 Room Temp, Dark prep_aliquot->cond4 time_points Sample at T=0, 1, 3, 7, 14 days cond1->time_points cond2->time_points cond3->time_points cond4->time_points hplc_analysis Analyze by HPLC-UV/MS time_points->hplc_analysis plot_data Plot % Purity vs. Time hplc_analysis->plot_data calc_rate Calculate Degradation Rate plot_data->calc_rate

Caption: Workflow for conducting a time-course stability study of this compound.

References

Optimizing Pluviatolide Dosage for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Pluviatolide dosage in cell-based assays. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Cellular Response Sub-optimal this compound Concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 0.1 µM to 100 µM) and then narrow it down based on the initial results.
Incorrect Solvent or Poor Solubility: this compound may not be fully dissolved, leading to a lower effective concentration.This compound is soluble in DMSO, ethanol, methanol, and DMF.[1] Prepare a concentrated stock solution in 100% DMSO. Gentle warming and sonication may be required to fully dissolve the compound. Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Cell Line Insensitivity: The chosen cell line may not be sensitive to this compound's mechanism of action.Review literature on the effects of related lignans (B1203133) or podophyllotoxin (B1678966) derivatives on different cancer cell lines to select a potentially more responsive model.
High Cell Death (Even at Low Concentrations) Solvent Cytotoxicity: The solvent used to dissolve this compound may be causing cell death.Prepare a vehicle control (cell culture medium with the same final concentration of the solvent, e.g., DMSO) to assess solvent toxicity. Ensure the final solvent concentration is as low as possible.
This compound Cytotoxicity: The compound may be highly cytotoxic to the specific cell line being used.Perform a detailed cytotoxicity assay (e.g., MTT or CCK-8) to determine the IC50 value (the concentration that inhibits 50% of cell growth). This will help in selecting appropriate concentrations for subsequent experiments.
Inconsistent or Variable Results Inconsistent this compound Concentration: Issues with stock solution preparation or dilution can lead to variability.Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes for accurate dilutions.
Cell Seeding Density: Variations in the number of cells seeded can affect the outcome of the assay.Optimize and standardize the cell seeding density for each cell line to ensure reproducibility.
Incubation Time: The duration of this compound exposure may not be optimal.Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.
Precipitation of this compound in Culture Medium Poor Solubility in Aqueous Medium: this compound may precipitate when the stock solution is diluted in the aqueous cell culture medium.Prepare the final dilutions of this compound in pre-warmed cell culture medium and mix thoroughly before adding to the cells. Avoid using excessively high concentrations that exceed its solubility limit in the final medium.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in a cell-based assay?

As there is limited published data on the specific IC50 values of this compound in various cell lines, a good starting point is to perform a dose-response study over a broad concentration range, for instance, from 0.1 µM to 100 µM. One study on the effects of this compound on isolated guinea pig ileum used concentrations of 30 µM and 100 µM.

2. How should I prepare a stock solution of this compound?

This compound is soluble in DMSO, ethanol, methanol, and DMF.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To aid dissolution, gentle warming and sonication may be necessary. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. What is the likely mechanism of action for this compound?

While the exact mechanism of this compound is not extensively studied, it is a lignan (B3055560) and a precursor to podophyllotoxin.[2] Podophyllotoxin and its derivatives are known to act as inhibitors of tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3][4] Lignans have also been shown to modulate signaling pathways such as NF-κB. Therefore, it is hypothesized that this compound may exert its effects through similar mechanisms.

4. How can I determine the optimal incubation time for this compound treatment?

The optimal incubation time will depend on the specific cell line and the endpoint being measured. It is advisable to conduct a time-course experiment (e.g., 24, 48, and 72 hours) at a fixed, effective concentration of this compound to determine the time point at which the maximum desired effect is observed.

5. What controls should I include in my experiments?

It is crucial to include the following controls in your cell-based assays with this compound:

  • Untreated Control: Cells cultured in medium alone.

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.

  • Positive Control: A known inducer of the expected cellular response (e.g., a known cytotoxic agent if you are measuring cell viability).

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density

Objective: To determine the optimal number of cells to seed per well for a cell viability assay.

Methodology:

  • Trypsinize and count the cells.

  • Prepare a serial dilution of the cell suspension.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).

  • Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay (e.g., MTT or CCK-8) to measure the cell proliferation in each well.

  • The optimal seeding density is the one that results in exponential cell growth throughout the experiment and provides a robust signal in the viability assay without reaching over-confluence.

Protocol 2: Dose-Response and IC50 Determination using MTT Assay

Objective: To determine the cytotoxic effects of this compound and its half-maximal inhibitory concentration (IC50).

Methodology:

  • Seed the cells in a 96-well plate at the predetermined optimal seeding density and allow them to adhere overnight.

  • Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include untreated and vehicle controls.

  • Incubate the plate for the desired time (e.g., 48 hours).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_pluv Prepare this compound Stock treat_cells Treat Cells with this compound Dilutions prep_pluv->treat_cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Absorbance add_reagent->measure calculate Calculate % Viability measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Experimental workflow for determining this compound IC50.

troubleshooting_flow start Inconsistent Results? check_stock Check this compound Stock (Freshly prepared? Correct solvent?) start->check_stock check_seeding Check Cell Seeding Density (Consistent across wells?) check_stock->check_seeding Stock OK end_bad Re-evaluate Protocol check_stock->end_bad Stock Issue check_time Check Incubation Time (Optimal for cell line?) check_seeding->check_time Seeding OK check_seeding->end_bad Seeding Issue check_solvent Check Solvent Control (Is there cytotoxicity?) check_time->check_solvent Time OK check_time->end_bad Time Issue end_good Consistent Results check_solvent->end_good Solvent OK check_solvent->end_bad Solvent Issue

Troubleshooting inconsistent experimental results.

hypothesized_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_inflammation Inflammatory Signaling This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits NFkB NF-κB Inhibition This compound->NFkB Inhibits G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Leads to Mitochondria Mitochondrial Pathway G2M_Arrest->Mitochondria Triggers Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Inflammation Reduced Inflammation NFkB->Inflammation Results in

Hypothesized signaling pathways of this compound.

References

Technical Support Center: Pluviatolide Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Pluviatolide.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its purification?

A1: this compound is a lignan (B3055560) with a molecular weight of 356.4 g/mol [1]. It is soluble in organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)[2]. Understanding its solubility is crucial for selecting an appropriate mobile phase for chromatography.

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: Silica (B1680970) gel column chromatography is a common method for the initial purification of lignans (B1203133) from crude extracts[3]. For higher purity, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is frequently employed for the separation of lignans[4].

Q3: How can I monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation of compounds during column chromatography. It helps in identifying the fractions containing the target compound[3]. For HPLC, a UV detector is typically used, as lignans absorb UV light.

Troubleshooting Guides

Section 1: Silica Gel Chromatography

Problem: Poor separation of this compound from other compounds.

  • Possible Cause: The solvent system (mobile phase) is not optimal.

  • Solution:

    • Adjust Polarity: If this compound and impurities are eluting too quickly (high Rf value), decrease the polarity of the solvent system. If they are moving too slowly (low Rf value), increase the polarity. For lignans, solvent systems like hexane-ethyl acetate (B1210297) or chloroform-methanol are often used.

    • TLC Optimization: Before running the column, optimize the solvent system using TLC to achieve a target Rf value of approximately 0.2-0.3 for this compound for good separation.

    • Gradient Elution: Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. This can improve the separation of complex mixtures.

Problem: this compound is not eluting from the column.

  • Possible Cause 1: The mobile phase is not polar enough to move the compound.

  • Solution 1: Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane-ethyl acetate system, increase the percentage of ethyl acetate.

  • Possible Cause 2: The compound may have degraded on the silica gel.

  • Solution 2: Test the stability of this compound on a small amount of silica gel before performing large-scale purification. If it is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.

Problem: The collected fractions are not pure.

  • Possible Cause: The column was overloaded with the sample.

  • Solution: Reduce the amount of crude extract loaded onto the column. A general rule of thumb is to use a silica gel to sample ratio of at least 30:1 (w/w) for good separation.

Section 2: High-Performance Liquid Chromatography (HPLC)

Problem: Broad or tailing peaks for this compound.

  • Possible Cause 1: The mobile phase composition is suboptimal.

  • Solution 1: Adjust the mobile phase. For reversed-phase HPLC of lignans, a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid), can improve peak shape.

  • Possible Cause 2: Interaction with active sites on the column.

  • Solution 2: Use a high-purity silica-based column or add a competing base to the mobile phase if not already present.

Problem: Low recovery of this compound.

  • Possible Cause: The compound may be precipitating on the column or is irreversibly adsorbed.

  • Solution:

    • Solubility Check: Ensure this compound is fully dissolved in the injection solvent.

    • Column Flushing: After the run, flush the column with a strong solvent to elute any strongly retained compounds.

Experimental Protocols

Protocol 1: General Procedure for this compound Purification by Silica Gel Column Chromatography
  • Preparation of the Crude Extract: Dissolve the crude plant extract containing this compound in a minimal amount of a suitable solvent (e.g., methanol or chloroform).

  • Packing the Column:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane (B92381) or a hexane-ethyl acetate mixture).

    • Pour the slurry into a glass column and allow it to pack uniformly.

  • Loading the Sample:

    • Adsorb the dissolved extract onto a small amount of silica gel and evaporate the solvent to obtain a dry powder.

    • Carefully add the dried sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC to identify those containing this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data Summary
ParameterValue/RangeReference
This compound Molecular Weight 356.4 g/mol
General Lignan Rf on TLC 0.2 - 0.5 (for optimal separation)General chromatographic principle
Silica Gel to Sample Ratio 30:1 to 100:1 (w/w)General chromatographic practice

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Silica Gel Chromatography cluster_analysis Analysis and Isolation crude_extract Crude Plant Extract dissolve Dissolve in Minimal Solvent crude_extract->dissolve adsorb Adsorb on Silica Gel dissolve->adsorb dry Dry Loading adsorb->dry load_sample Load Sample dry->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Gradient Elution load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_this compound Purified this compound evaporate->pure_this compound

Caption: Workflow for this compound Purification by Silica Gel Chromatography.

troubleshooting_logic start Problem: Poor Separation cause1 Suboptimal Solvent System? start->cause1 solution1a Adjust Polarity cause1->solution1a Yes cause2 Compound Degradation? cause1->cause2 No solution1b Optimize with TLC solution1a->solution1b solution1c Use Gradient Elution solution1b->solution1c solution2a Test Stability on Silica cause2->solution2a Yes cause3 Column Overload? cause2->cause3 No solution2b Use Alternative Stationary Phase solution2a->solution2b solution3 Reduce Sample Load cause3->solution3 Yes

Caption: Troubleshooting Logic for Poor Separation in Chromatography.

References

Technical Support Center: Enhancing Pluviatolide Production in Microbial Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the microbial production of Pluviatolide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for producing this compound in a microbial host like E. coli?

A1: The production of (-)-Pluviatolide in E. coli is achieved by heterologously expressing a multi-enzyme biosynthetic pathway. This pathway converts a common precursor, (+)-pinoresinol, through a series of intermediates to (-)-Pluviatolide. The key enzymes involved are Pinoresinol-lariciresinol reductase (PLR), Secoisolariciresinol dehydrogenase (SDH), and a cytochrome P450 monooxygenase (CYP719A23) with its redox partner. By co-expressing the genes encoding these enzymes in an E. coli strain, the microbial host can be engineered to perform this multi-step biotransformation.

Q2: What is a typical yield for this compound production in E. coli?

A2: Reported yields of enantiopure (-)-Pluviatolide in E. coli have reached concentrations of 137 mg/L. This was achieved through the co-expression of enzymes from four different plant species.

Q3: Why is the choice of a redox partner for the cytochrome P450 enzyme (CYP719A23) so critical?

A3: Cytochrome P450 enzymes, like CYP719A23 which catalyzes the conversion of (-)-matairesinol to (-)-Pluviatolide, require electron transfer from a redox partner to function. The efficiency of this electron transfer directly impacts the catalytic activity of the P450 enzyme. An incompatible or inefficient redox partner will result in low or no product formation. Therefore, it is crucial to co-express a suitable NADPH-dependent reductase to ensure optimal P450 activity.

Q4: Can I use a single plasmid for expressing all the pathway enzymes?

A4: While it is possible to clone all genes into a single large plasmid, it is often more practical and effective to use a multi-plasmid co-expression system. Using multiple plasmids with compatible origins of replication and different antibiotic resistance markers allows for modularity and flexibility in optimizing the expression levels of individual enzymes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the microbial production of this compound.

Problem 1: Low or no this compound production, but the precursor (+)-pinoresinol is consumed.

This issue often points to a bottleneck at one of the enzymatic steps in the biosynthetic pathway.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient conversion of (+)-pinoresinol to (-)-lariciresinol (B1260115) Analyze culture samples by HPLC to check for the accumulation of (+)-pinoresinol and low levels of downstream intermediates. Optimize the expression of Pinoresinol-lariciresinol reductase (PLR) by varying the inducer concentration or using a stronger promoter.Increased formation of (-)-lariciresinol and subsequent pathway intermediates.
Accumulation of (-)-matairesinol This indicates low activity of the cytochrome P450 enzyme, CYP719A23. Verify the co-expression and activity of the chosen NADPH-dependent reductase partner. Consider screening different redox partners to find a more compatible one.Increased conversion of (-)-matairesinol to (-)-Pluviatolide.
Poor solubility of one or more pathway enzymes Perform SDS-PAGE analysis of soluble and insoluble cell fractions to check for enzyme expression. If enzymes are found in inclusion bodies, try lowering the induction temperature (e.g., 18-25°C), reducing the inducer (IPTG) concentration, or co-expressing with molecular chaperones like GroEL/ES. Using solubility-enhancing fusion tags (e.g., MBP, GST) can also be effective.Increased levels of soluble, active enzymes, leading to improved pathway flux.
Suboptimal Fermentation Conditions Optimize fermentation parameters such as pH, temperature, and aeration. Ensure that the media composition is not limiting for cell growth or enzyme activity.Improved cell health and enzyme function, resulting in higher product titers.
Problem 2: High levels of cell toxicity or growth inhibition after induction.

The expression of multiple heterologous proteins and the production of a secondary metabolite can impose a significant metabolic burden on the host cells.

Potential Cause Troubleshooting Step Expected Outcome
Toxicity from high-level expression of heterologous proteins Reduce the concentration of the inducer (e.g., IPTG) to lower the rate of protein synthesis. A common starting point is 1 mM IPTG, but titration from 0.1 mM to 2 mM is recommended. Inducing at a lower temperature (e.g., 16-20°C) can also alleviate cellular stress.Reduced metabolic burden, leading to improved cell viability and potentially higher overall product yield over time.
Toxicity of this compound or pathway intermediates Consider implementing an in-situ product removal strategy, such as adding a resin to the culture medium to adsorb the product as it is formed.Reduced accumulation of potentially toxic compounds in the cytoplasm, leading to better cell health and sustained production.
Depletion of essential metabolites Supplement the fermentation medium with precursors or key metabolites that might be depleted by the heterologous pathway. For lignan (B3055560) biosynthesis, this could include aromatic amino acids.Replenished metabolic pools, supporting both cell growth and product formation.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound production and optimization of similar secondary metabolite pathways in E. coli.

Parameter Condition Result Reference
(-)-Pluviatolide Titer Co-expression of FiPLR, PpSDH, and CYP719A23 with a reductase partner in E. coli.137 mg/L[1][2]
(+)-Pinoresinol Conversion In vitro bioconversion using a fusion protein of PLR and SDH.49.8% conversion to matairesinol (B191791) in 60 minutes.[3]
Inducer Concentration Optimization of IPTG for curcumin (B1669340) production in E. coli.Optimal concentrations ranged from 0.1 mM to 1.5 mM depending on the strain and growth phase.[2]
Fermentation Medium Comparison of media for curcumin production.Terrific Broth (TB) and a two-stage LB-M9 medium showed high productivity.[1]
Fed-batch Fermentation Recombinant E. coli producing human interferon-γ.Final cell densities of 100-118 g/L (dry cell mass) were achieved.

Experimental Protocols

Protocol 1: Co-expression of this compound Biosynthetic Pathway in E. coli

This protocol outlines the general steps for expressing the three key enzymes for this compound production from (+)-pinoresinol.

  • Gene Cloning:

    • Synthesize or PCR-amplify the coding sequences for Forsythia intermedia Pinoresinol-lariciresinol reductase (FiPLR), Podophyllum pleianthum Secoisolariciresinol dehydrogenase (PpSDH), and Sinopodophyllum hexandrum Cytochrome P450 monooxygenase (CYP719A23), along with a suitable NADPH-dependent reductase (e.g., from Arabidopsis thaliana).

    • Clone the genes into compatible expression vectors (e.g., pET and pCDF series) with different antibiotic resistance markers. For example:

      • pETDuet-1: FiPLR and PpSDH

      • pCDFDuet-1: CYP719A23 and the reductase partner

  • Transformation:

    • Co-transform the expression plasmids into a suitable E. coli expression strain, such as BL21(DE3).

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for plasmid selection.

  • Expression and Bioconversion:

    • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

    • Use the overnight culture to inoculate a larger volume of expression medium (e.g., Terrific Broth) and grow at 37°C to an OD600 of 0.6-0.8.

    • Cool the culture to a lower temperature (e.g., 20°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Simultaneously, add the precursor, (+)-pinoresinol, to the culture.

    • Incubate the culture with shaking for 24-48 hours.

    • Monitor product formation by taking samples at regular intervals and analyzing them by HPLC.

Protocol 2: Fed-Batch Fermentation for Enhanced this compound Production

This protocol provides a framework for a high-cell-density fed-batch fermentation process.

  • Batch Phase:

    • Prepare a defined medium in the bioreactor.

    • Inoculate with an overnight culture of the recombinant E. coli strain.

    • Run the batch phase at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (DO) (e.g., >30%).

  • Fed-Batch Phase:

    • Once the initial carbon source is depleted (indicated by a sharp rise in DO), start the feeding of a concentrated nutrient solution.

    • Employ an exponential feeding strategy to maintain a constant specific growth rate.

    • Continue the fed-batch phase until a high cell density is reached (e.g., OD600 of 50-100).

  • Induction and Production Phase:

    • Once the desired cell density is achieved, lower the temperature to 20-25°C.

    • Induce protein expression with IPTG.

    • Add the precursor, (+)-pinoresinol, to the fermenter.

    • Continue the fermentation for another 24-48 hours, maintaining controlled conditions.

    • Monitor cell growth and product formation throughout the process.

Protocol 3: HPLC Quantification of this compound and Intermediates

This protocol describes a general method for analyzing lignans (B1203133) by reverse-phase HPLC.

  • Sample Preparation:

    • Centrifuge a sample of the culture to pellet the cells.

    • Extract the supernatant and the cell pellet with an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Evaporate the solvent and redissolve the extract in the mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of acid, e.g., 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength suitable for lignans (e.g., 280 nm).

    • Quantification: Use a standard curve prepared with purified this compound and intermediates.

Visualizations

Pluviatolide_Biosynthesis_Pathway Pinoresinol (+)-Pinoresinol Lariciresinol (-)-Lariciresinol Pinoresinol->Lariciresinol Reduction Secoisolariciresinol (-)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol Reduction Matairesinol (-)-Matairesinol Secoisolariciresinol->Matairesinol Oxidation This compound (-)-Pluviatolide Matairesinol->this compound Oxidation FiPLR FiPLR FiPLR->Lariciresinol PpSDH PpSDH PpSDH->Secoisolariciresinol CYP719A23 CYP719A23 CYP719A23->this compound Reductase NADPH Reductase Reductase->CYP719A23

Caption: Biosynthetic pathway for (-)-Pluviatolide from (+)-pinoresinol.

Troubleshooting_Workflow Start Low this compound Titer CheckPrecursor Precursor Consumed? Start->CheckPrecursor CheckIntermediates Analyze Intermediates by HPLC CheckPrecursor->CheckIntermediates Yes OptimizePrecursor Optimize Precursor Feeding CheckPrecursor->OptimizePrecursor No Accumulation Intermediate Accumulation? CheckIntermediates->Accumulation OptimizeEnzyme Optimize Expression of Downstream Enzyme Accumulation->OptimizeEnzyme Yes CheckSolubility Check Enzyme Solubility (SDS-PAGE) Accumulation->CheckSolubility No End Increased Titer OptimizeEnzyme->End OptimizePrecursor->End InclusionBodies Inclusion Bodies? CheckSolubility->InclusionBodies OptimizeSolubility Lower Temperature /Inducer Concentration InclusionBodies->OptimizeSolubility Yes OptimizeFermentation Optimize Fermentation Conditions InclusionBodies->OptimizeFermentation No OptimizeSolubility->End OptimizeFermentation->End

Caption: Troubleshooting workflow for low this compound production.

References

Preventing epimerization of Pluviatolide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the epimerization of Pluviatolide during its synthesis.

Troubleshooting Guide: Epimerization of this compound

Issue: Formation of a Diastereomeric Mixture of this compound

During the synthesis of this compound, you may encounter the formation of its diastereomer, which can be difficult to separate and may affect the biological activity of the final compound. The primary cause of this is the epimerization at the chiral centers of the butyrolactone ring, particularly at the C3 position, which is alpha to the carbonyl group.

Question: My reaction has produced a mixture of this compound and its epimer. What are the likely causes?

Answer: Epimerization of this compound can be triggered by several factors during the synthetic process. The most common causes are related to the pH of the reaction medium and the temperature. Both acidic and basic conditions can catalyze the inversion of the stereocenter at C3 of the butyrolactone ring. High temperatures can provide the necessary energy to overcome the activation barrier for this process.

Question: How can I minimize or prevent the epimerization of this compound during synthesis?

Answer: To minimize epimerization, it is crucial to carefully control the reaction conditions. Here are some key strategies:

  • pH Control: Maintain a neutral or near-neutral pH throughout the synthesis and work-up steps. If the use of acidic or basic reagents is unavoidable, consider using milder reagents, shorter reaction times, and lower temperatures.

  • Temperature Management: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating, as this can promote epimerization.

  • Choice of Reagents: When a base is required, opt for non-nucleophilic, sterically hindered bases. In the context of related lignan (B3055560) syntheses, equilibration under acidic or basic conditions has been used to intentionally create the more stable trans stereochemistry, highlighting the susceptibility of these compounds to epimerization[1].

  • Protecting Groups: Consider the use of appropriate protecting groups for sensitive functionalities that might otherwise necessitate harsh reaction conditions.

Question: How can I detect and quantify the extent of epimerization in my product?

Answer: The presence and ratio of this compound and its epimers can be determined using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying and quantifying diastereomers. The chemical shifts of the protons and carbons around the chiral centers will differ between epimers[2][3][4].

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify the different stereoisomers of this compound.

  • Mass Spectrometry (MS): While MS alone may not distinguish between epimers, when coupled with a separation technique like HPLC (LC-MS), it can be used to identify and quantify the different isomers based on their fragmentation patterns and retention times[5].

Frequently Asked Questions (FAQs)

What is this compound and what are its key structural features?

This compound is a dibenzylbutyrolactone lignan, a class of natural products with various biological activities. Its chemical structure is (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one. It possesses two chiral centers at the C3 and C4 positions of the γ-butyrolactone ring. The proton at the C3 position is particularly susceptible to abstraction under basic conditions due to its proximity to the carbonyl group, which can lead to epimerization.

What is epimerization in the context of this compound synthesis?

Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. In the case of this compound, this would typically involve the inversion of the stereocenter at C3 or C4 of the butyrolactone ring, resulting in the formation of a diastereomer.

Why is it important to prevent the epimerization of this compound?

The biological activity of a chiral molecule is often highly dependent on its specific stereochemistry. The formation of an unwanted epimer can lead to a product with reduced or altered biological activity. Furthermore, separating diastereomers can be a challenging and costly process, leading to lower overall yields of the desired active compound.

Data Presentation

ConditionReagent/ParameterExpected Impact on EpimerizationRationale
pH Strong Bases (e.g., NaOH, KOH)HighIncreased rate of proton abstraction at the α-carbon (C3).
Mild Bases (e.g., K2CO3, Et3N)ModerateLower basicity reduces the rate of proton abstraction.
Strong Acids (e.g., HCl, H2SO4)Moderate to HighCan catalyze enolization, leading to loss of stereochemistry.
Mild Acids (e.g., AcOH)Low to ModerateLess likely to promote significant enolization.
Temperature High Temperature (> 80 °C)HighProvides sufficient energy to overcome the activation barrier for epimerization.
Room Temperature (20-25 °C)ModerateEpimerization may still occur over extended periods.
Low Temperature (0 °C to -78 °C)LowSignificantly reduces the rate of epimerization.
Solvent Polar Aprotic (e.g., DMF, DMSO)Moderate to HighCan stabilize the enolate intermediate, favoring epimerization.
Polar Protic (e.g., EtOH, MeOH)ModerateCan participate in proton exchange, potentially facilitating epimerization.
Nonpolar (e.g., Toluene, Hexane)LowLess likely to stabilize charged intermediates involved in epimerization.

Experimental Protocols

The following is a generalized protocol for a key step in the synthesis of a dibenzylbutyrolactone lignan, emphasizing the measures to prevent epimerization. This protocol is illustrative and should be adapted based on the specific synthetic route being employed for this compound.

Protocol: Stereoselective Alkylation to Form the Butyrolactone Ring

This protocol focuses on a hypothetical alkylation step that is often sensitive to epimerization.

  • Preparation of the Reaction Vessel:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).

    • Assemble the reaction setup, including a dropping funnel and a thermometer, under an inert atmosphere.

  • Reaction Setup:

    • Dissolve the ester precursor in a dry, nonpolar solvent such as THF or toluene.

    • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is a critical step to minimize epimerization.

  • Base Addition:

    • Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the cooled solution of the ester. The slow addition helps to maintain a low reaction temperature and control the deprotonation.

  • Alkylation:

    • After stirring for a short period to ensure complete enolate formation, add the alkylating agent (e.g., a benzyl (B1604629) halide) dropwise to the reaction mixture, again maintaining the low temperature.

    • Allow the reaction to proceed at -78 °C until completion, which should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Avoid using strong acids for quenching.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product using column chromatography on silica (B1680970) gel, using a solvent system that provides good separation of the desired product from any potential epimers or impurities.

Visualizations

Diagram 1: Chemical Structure of this compound Highlighting Epimerizable Centers

Pluviatolide_Structure cluster_this compound This compound cluster_labels This compound This compound c3 C3 (α to C=O) Prone to Epimerization c4 C4 Chiral Center Epimerization_Prevention_Workflow start Start Synthesis Step conditions Select Reaction Conditions start->conditions low_temp Low Temperature (-78°C to 0°C) conditions->low_temp mild_reagents Mild/Non-nucleophilic Base Neutral pH Work-up conditions->mild_reagents solvent Nonpolar Solvent conditions->solvent monitoring Monitor Reaction (TLC, LC-MS) low_temp->monitoring mild_reagents->monitoring solvent->monitoring workup Careful Work-up (Low Temp Quench) monitoring->workup analysis Analyze Product Purity (NMR, Chiral HPLC) workup->analysis epimer_check Epimerization Detected? analysis->epimer_check pure_product Pure this compound epimer_check->conditions Yes (Optimize) epimer_check->pure_product No

References

Pluviatolide Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Pluviatolide in biochemical assays. This compound, an aryltetralin lignan (B3055560), may exhibit properties characteristic of Pan-Assay Interference Compounds (PAINS), leading to false-positive or misleading results. This guide offers strategies to identify and mitigate such interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a naturally occurring aryltetralin lignan found in various plant species.[1] Like many natural products, it possesses a complex chemical structure that can interact non-specifically with assay components. Compounds with such characteristics are sometimes classified as Pan-Assay Interference Compounds (PAINS).[2][3] Interference may arise from several mechanisms, including but not limited to inherent fluorescence, redox activity, compound aggregation, and non-specific protein reactivity.[4][5]

Q2: My fluorescence-based assay shows a strong signal with this compound. Is this a genuine result?

A2: Not necessarily. Many plant-derived compounds exhibit intrinsic fluorescence. This can lead to a false-positive signal in fluorescence-based assays (e.g., fluorescence intensity, FRET, FP). It is crucial to determine if the observed signal originates from this compound itself or from its effect on the biological target.

Q3: Could this compound be affecting my enzyme-linked immunosorbent assay (ELISA)?

A3: Yes, interference in ELISAs is possible. Potential mechanisms include non-specific binding to assay surfaces, antibodies, or the enzyme conjugate, as well as inhibition of the reporter enzyme (e.g., HRP). Such interactions can either block the binding of legitimate interactors (false negative) or create an artificial signal (false positive).

Q4: I am observing inconsistent IC50 values for this compound across different assays. What could be the cause?

A4: Inconsistent IC50 values are a hallmark of assay interference. The apparent potency of an interfering compound can be highly dependent on the specific assay technology and conditions, such as buffer composition, protein concentration, and the presence of detergents. A true biological activity should yield consistent results across different, validated assay formats.

Q5: Does this compound's phenolic group pose a risk for assay interference?

A5: Yes. Phenolic compounds can be redox-active, meaning they can participate in oxidation-reduction reactions. This can interfere with assays that are sensitive to the redox state of the reagents or that use redox-sensitive dyes as readouts.

Troubleshooting Guides

Issue 1: Suspected Fluorescence Interference

If you observe a signal in a fluorescence-based assay, it is essential to deconvolve the compound's intrinsic fluorescence from the assay signal.

Troubleshooting Workflow:

A Fluorescence Signal Observed in Presence of this compound B Run 'this compound-only' Control (No biological target/reagents) A->B C Is a significant signal detected? B->C D Yes: High probability of intrinsic fluorescence C->D Yes E No: Low probability of intrinsic fluorescence C->E No F Characterize this compound's excitation/emission spectra D->F I Proceed with caution. Perform other interference checks. E->I G Shift assay detection wavelengths to avoid spectral overlap F->G H Consider orthogonal (non-fluorescence) assay for confirmation G->H I->H

Caption: Workflow to diagnose fluorescence interference.

Experimental Protocol: Measuring Intrinsic Fluorescence

  • Preparation: Prepare a dilution series of this compound in the same assay buffer used for your experiment.

  • Control Wells: In a microplate, add the this compound dilutions to wells containing all assay components except for one critical element of the signal-generating system (e.g., the fluorogenic substrate, the binding partner).

  • Measurement: Read the plate using the same filter set and gain settings as your main experiment.

  • Analysis: If a concentration-dependent increase in signal is observed, this indicates intrinsic fluorescence of this compound under your assay conditions.

Quantitative Data Summary (Hypothetical)

This compound (µM)Relative Fluorescence Units (RFU) - Complete AssayRFU - No Substrate Control
0.115055
1800450
1055004800
1002500024500

Table 1: Example data showing significant signal from this compound in the absence of the assay substrate, indicating intrinsic fluorescence.

Issue 2: Potential for Non-Specific Protein Reactivity or Aggregation

This compound may interfere by forming aggregates that sequester proteins or by binding non-specifically to various proteins.

Troubleshooting Workflow:

A Activity Observed in Primary Assay B Repeat assay with 0.01% Triton X-100 or Tween-20 A->B C Is activity significantly reduced? B->C D Yes: Suggests aggregation-based interference C->D Yes E No: Aggregation is less likely C->E No F Perform counter-screen with an unrelated protein (e.g., BSA) D->F E->F G Is activity observed against the unrelated protein? F->G H Yes: Suggests non-specific protein reactivity G->H Yes I No: Suggests activity may be specific. Further validation needed. G->I No J Consider biophysical methods (e.g., SPR, ITC) to confirm direct binding H->J I->J

Caption: Logic for identifying aggregation and non-specific reactivity.

Experimental Protocol: Detergent-Based Assay

  • Reagent Preparation: Prepare your standard assay buffer and an identical buffer supplemented with 0.01% (v/v) Triton X-100.

  • Assay Performance: Run your experiment in parallel using both the standard and the detergent-containing buffer.

  • Data Analysis: Compare the dose-response curves of this compound under both conditions. A significant rightward shift in the IC50 curve in the presence of detergent suggests that aggregation may be contributing to the observed activity.

Quantitative Data Summary (Hypothetical)

Assay ConditionThis compound IC50 (µM)
Standard Buffer5.2
Buffer + 0.01% Triton X-100> 100

Table 2: Example data where the apparent potency of this compound is dramatically reduced by the inclusion of a detergent, a strong indicator of aggregation-based interference.

Issue 3: Suspected Redox-Based Interference

The phenolic moiety in this compound suggests a potential for redox activity, which can disrupt assays that are sensitive to reactive oxygen species (ROS) or that rely on thiol chemistry.

Troubleshooting Workflow:

A Activity Observed in Primary Assay B Is the assay sensitive to redox changes? (e.g., uses DTT, contains redox-active dyes) A->B C Yes B->C D No B->D E Add a strong reducing agent (e.g., 1 mM DTT) to the assay buffer (if not already present) C->E J Proceed with other interference checks D->J F Is activity significantly altered? E->F G Yes: Suggests redox activity or thiol reactivity F->G H No: Redox interference is less likely F->H I Perform a direct redox activity assay (e.g., H₂O₂ production) G->I H->J

Caption: Decision tree for investigating redox interference.

Experimental Protocol: Hydrogen Peroxide Production Assay

  • Reagents: Use a commercially available kit (e.g., Amplex Red) to detect hydrogen peroxide (H₂O₂).

  • Procedure: Incubate this compound at various concentrations in your assay buffer, both with and without any reducing agents (like DTT) that are normally present.

  • Measurement: Follow the kit manufacturer's instructions to measure H₂O₂ production over time.

  • Analysis: An increase in H₂O₂ in the presence of this compound indicates redox cycling, a common mechanism of assay interference.

Quantitative Data Summary (Hypothetical)

This compound (µM)H₂O₂ Concentration (µM) after 30 min
0 (Control)0.1
10.5
104.8
10025.3

Table 3: Example data demonstrating this compound-dependent generation of hydrogen peroxide, confirming redox activity.

Signaling Pathway Considerations

Currently, there is limited specific information on signaling pathways directly modulated by this compound. Apparent effects on signaling pathways, particularly those derived from high-throughput screens, should be interpreted with caution. An observed effect could be an artifact of assay interference rather than a true biological modulation.

Validation Strategy:

A Apparent Modulation of a Signaling Pathway by this compound B Rule out assay interference using troubleshooting guides (Fluorescence, Aggregation, Redox) A->B C Use an Orthogonal Assay to measure the same biological endpoint B->C D Example: Primary screen was a luciferase reporter. Orthogonal assay is Western blot for the endogenous phosphorylated protein. C->D E Do the results from the orthogonal assay confirm the primary finding? C->E F Yes: The biological effect is more likely to be genuine. Proceed with further mechanistic studies. E->F Yes G No: The primary result was likely an assay artifact. E->G No

Caption: Strategy for validating an observed effect on a signaling pathway.

By systematically applying these troubleshooting guides and maintaining a critical perspective on initial findings, researchers can confidently distinguish genuine biological activity from assay interference when working with this compound and other natural products.

References

Technical Support Center: Scaling Up Pluviatolide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pluviatolide. This resource is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this compound for preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up efforts.

While a biosynthetic route for (-)-Pluviatolide production in E. coli has been developed, achieving a concentration of 137 mg/L with a 76% isolated yield, chemical synthesis remains a critical methodology for producing diverse analogs and larger quantities required for extensive preclinical evaluation.[1][2][3] This guide focuses on the challenges and solutions associated with scaling up a hypothetical, convergent chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up a this compound synthesis from milligram to gram scale?

A1: Scaling up a complex natural product synthesis like that of this compound presents several key challenges:

  • Reaction Kinetics and Heat Transfer: Reactions that are well-behaved on a small scale can become difficult to control. Exothermic reactions, in particular, require careful management of heat dissipation to avoid side reactions or decomposition.

  • Reagent Addition and Mixing: Ensuring homogenous mixing in large reaction vessels is crucial for consistent results. The rate of addition for critical reagents may need to be carefully controlled to maintain optimal reaction conditions.

  • Purification: Chromatographic purification, which is common in lab-scale synthesis, can be cumbersome and expensive at a larger scale.[4] Developing robust crystallization or extraction procedures is often necessary.[4]

  • Byproduct Management: The formation and removal of byproducts, such as triphenylphosphine (B44618) oxide from a Wittig reaction, become more significant at a larger scale.

Q2: My Wittig reaction for the olefination step is showing a decreased yield upon scale-up. What could be the cause?

A2: A decrease in yield for a Wittig reaction at scale is a common issue. Several factors could be at play:

  • Base and Ylide Formation: Incomplete deprotonation of the phosphonium (B103445) salt to form the ylide is a frequent problem. Ensure your base (e.g., n-BuLi, NaH, KOtBu) is fresh and added under strictly anhydrous conditions. The stability of the ylide can also be a factor; some ylides are best generated in the presence of the aldehyde.

  • Reaction Temperature: The initial ylide formation is often performed at low temperatures (e.g., -78 °C or 0 °C). Maintaining this temperature in a large reactor can be challenging. Monitor the internal temperature closely.

  • Aldehyde Purity: Impurities in the aldehyde starting material can quench the ylide. Ensure the aldehyde is pure and dry before use.

  • Alternative Reagents: Consider switching to a Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate (B1237965) reagents used in the HWE reaction are often more reactive, and the phosphate (B84403) byproducts are water-soluble, simplifying purification.

Q3: Are there alternatives to column chromatography for purifying this compound at a larger scale?

A3: Yes, relying solely on chromatography for large-scale purification is often impractical. Consider the following alternatives:

  • Crystallization: This is the most cost-effective and scalable purification method if a suitable solvent system can be found. Experiment with a range of solvents and solvent mixtures to induce crystallization of the final product.

  • Liquid-Liquid Extraction: A well-designed series of extractions can be highly effective for removing impurities with different polarities.

  • Distillation/Rectification: If intermediates are volatile and thermally stable, distillation can be a powerful purification technique.

  • Simulated Moving Bed (SMB) Chromatography: For high-value products where high purity is essential, SMB is a continuous chromatographic technique that is more scalable than traditional batch chromatography.

Troubleshooting Guides

Low Yield in Convergent Coupling Reaction

This guide addresses potential issues in a key fragment-coupling step, such as a Stille or Suzuki coupling, which are common in modern total synthesis.

Symptom Possible Cause Suggested Solution
Low conversion of starting materials 1. Inactive catalyst. 2. Insufficient degassing of reaction mixture. 3. Poor quality of organometallic reagent.1. Use a fresh batch of catalyst or pre-activate it if necessary. 2. Ensure thorough degassing by using a freeze-pump-thaw cycle or by sparging with an inert gas for an extended period. 3. Titrate the organometallic reagent (e.g., organostannane or boronic acid) to determine its exact concentration.
Formation of significant side products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Presence of water or oxygen.1. Lower the reaction temperature and monitor it closely. 2. Carefully check the equivalents of all reagents. 3. Use anhydrous solvents and perform the reaction under a strict inert atmosphere.
Difficulty in isolating the product 1. Emulsion formation during workup. 2. Product is too soluble in the aqueous phase.1. Add brine to the aqueous layer to break up emulsions. 2. Perform multiple extractions with the organic solvent. If necessary, adjust the pH of the aqueous layer.
Lactonization Step Issues

The final lactonization to form the core of this compound can be challenging. This guide provides solutions to common problems.

Symptom Possible Cause Suggested Solution
Incomplete cyclization 1. Steric hindrance in the precursor molecule. 2. Insufficient activation of the carboxylic acid.1. Use a more powerful macrolactonization reagent (e.g., Yamaguchi or Shiina conditions). 2. Ensure the activating agent is fresh and added under anhydrous conditions.
Dimerization or oligomerization 1. Reaction concentration is too high.1. Perform the reaction under high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of the precursor to a large volume of solvent.
Epimerization at a stereocenter 1. The reaction conditions are too harsh (e.g., too basic or too acidic).1. Use milder reaction conditions. For example, if using a base, choose a non-nucleophilic, hindered base and maintain a low temperature.

Experimental Protocols

Protocol: Horner-Wadsworth-Emmons Olefination (Scale: 10 g)

This protocol describes a scalable alternative to the Wittig reaction for forming a key carbon-carbon double bond in a this compound intermediate.

Materials:

  • Aldehyde Intermediate (10.0 g, 1.0 equiv)

  • Triethyl phosphonoacetate (1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF), 200 mL

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride to a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

  • Phosphonate Addition: Add 100 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Slowly add a solution of triethyl phosphonoacetate in 50 mL of anhydrous THF via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Ylide Formation: Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • Aldehyde Addition: Slowly add a solution of the Aldehyde Intermediate in 50 mL of anhydrous THF via the addition funnel over 30 minutes, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters
ParameterLab Scale (100 mg)Scale-Up (10 g)Key Considerations for Scale-Up
Starting Aldehyde 100 mg10.0 gEnsure consistent purity at larger scale.
Solvent Volume 5 mL200 mLMaintain similar concentration or adjust for heat transfer.
Reagent Equivalents 1.1 eq1.1 eqStoichiometry should remain consistent.
Reaction Time 4 hours16 hoursReactions may be slower due to mixing and heating limitations.
Purification Method Prep-TLC / ColumnCrystallization / ColumnChromatography is less desirable at scale.
Typical Yield 85%75-80%A slight decrease in yield is common upon scale-up.

Visualizations

Experimental Workflow for this compound Synthesis Scale-Up

G cluster_0 Phase 1: Process Development (Lab Scale) cluster_1 Phase 2: Scale-Up Synthesis (Pilot Plant) cluster_2 Phase 3: Preclinical Supply Route_Scouting Route Scouting & Optimization Toxicity_Screen Initial Toxicity Screening Route_Scouting->Toxicity_Screen Analytical_Dev Analytical Method Development Toxicity_Screen->Analytical_Dev Raw_Material Raw Material Sourcing & QC Analytical_Dev->Raw_Material Transfer analytical methods Kilo_Synthesis Kilogram-Scale Synthesis Raw_Material->Kilo_Synthesis Purification_Dev Purification by Crystallization Kilo_Synthesis->Purification_Dev Impurity_Profiling Impurity Profiling Purification_Dev->Impurity_Profiling GMP_Campaign GMP Production Campaign Impurity_Profiling->GMP_Campaign Set impurity specifications Formulation_Dev Formulation Development GMP_Campaign->Formulation_Dev Release_Testing Final Product Release Testing Formulation_Dev->Release_Testing

Caption: Workflow for scaling this compound synthesis from lab to preclinical supply.

Troubleshooting Logic for Low-Yield Wittig Reaction

G Start Low Yield in Wittig Reaction Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Ylide Is ylide formation complete? Check_Reagents->Check_Ylide Yes Purify_Reagents Purify/dry reagents and solvent Check_Reagents->Purify_Reagents No Check_Temp Was temperature controlled? Check_Ylide->Check_Temp Yes Optimize_Base Optimize base or ylide formation time Check_Ylide->Optimize_Base No Consider_HWE Consider Horner-Wadsworth-Emmons Check_Temp->Consider_HWE Yes Improve_Cooling Improve reactor cooling/monitoring Check_Temp->Improve_Cooling No Purify_Reagents->Start Optimize_Base->Start Improve_Cooling->Start

References

Validation & Comparative

Pluviatolide vs. Podophyllotoxin: A Comparative Analysis of Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of potential anti-cancer agents, lignans (B1203133) have emerged as a promising class of natural compounds. Among these, Podophyllotoxin has been extensively studied and utilized, serving as a precursor for clinically important chemotherapy drugs. Its biosynthetic precursor, Pluviatolide, however, remains less characterized. This guide provides a detailed comparison of the cytotoxic effects of this compound and Podophyllotoxin, drawing upon available experimental data to offer a resource for researchers, scientists, and drug development professionals.

Executive Summary

Podophyllotoxin exhibits potent cytotoxic activity across a wide range of cancer cell lines, primarily by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis. In contrast, publicly available data on the cytotoxic effects of this compound is sparse and presents conflicting results for the single cell line tested. While Podophyllotoxin's mechanism is well-established, the specific molecular targets and pathways affected by this compound remain largely uninvestigated. This guide synthesizes the current knowledge on both compounds to highlight their known cytotoxic profiles and underscore the significant research gap that exists for this compound.

Data on Cytotoxic Effects

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The available data for this compound and a selection of data for Podophyllotoxin are presented below.

CompoundCell LineCancer TypeIC50 (µM)
This compound GLC4Human Small Cell Lung Carcinoma> 100
GLC4Human Small Cell Lung Carcinoma6.5
Podophyllotoxin A549Human Lung Carcinoma1.9[1]
DLD-1Colorectal Cancer0.3 - 0.6[2]
Caco2Colorectal Cancer0.3 - 0.6[2]
HT29Colorectal Cancer0.3 - 0.6[2]
HL-60Human Leukemia0.43 - 3.5[1]
SMMC-7721Human Hepatoma0.43 - 3.5
MCF7Human Breast Cancer0.43 - 3.5
SW-480Human Colon Cancer0.43 - 3.5
PC-3Human Prostate Cancer0.18 - 9
DU 145Human Prostate Cancer0.18 - 9
HeLaHuman Cervical Cancer0.18 - 9

Note: The conflicting IC50 values for this compound against the GLC4 cell line highlight the limited and inconsistent nature of the available data. Further research is required to establish a definitive cytotoxic profile.

Mechanism of Action

Podophyllotoxin

The primary mechanism of action for Podophyllotoxin's cytotoxic effects is the inhibition of microtubule formation. It binds to tubulin, the protein subunit of microtubules, preventing its polymerization. This disruption of the microtubule dynamics leads to arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Podophyllotoxin_Pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Binds to Microtubule Microtubule Assembly Podophyllotoxin->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Figure 1. Signaling pathway of Podophyllotoxin-induced cytotoxicity.

This compound

Currently, there is a lack of specific studies investigating the mechanism of action responsible for this compound's cytotoxic effects. As a biosynthetic precursor to Podophyllotoxin, it is plausible that it may share a similar mechanism of inhibiting tubulin polymerization, but this has not been experimentally verified. Further research is necessary to elucidate the molecular targets and signaling pathways affected by this compound.

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the cytotoxic effects and mechanism of action of compounds like this compound and Podophyllotoxin.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Figure 2. General workflow for an MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or Podophyllotoxin) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the conversion of MTT to formazan (B1609692) by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the absorbance values against the compound concentrations and use a suitable statistical software to calculate the IC50 value.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Workflow:

Figure 3. General workflow for a tubulin polymerization assay.

Detailed Steps:

  • Reagent Preparation: Reconstitute purified tubulin in a suitable buffer on ice. Prepare solutions of the test compound and control compounds (e.g., a known tubulin inhibitor like colchicine (B1669291) and a vehicle control).

  • Reaction Setup: In a 96-well plate, combine the tubulin solution with the test compound or controls.

  • Polymerization Initiation: Initiate the polymerization reaction by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the compound-treated samples to the controls to determine the extent of inhibition.

Conclusion

The comparative analysis of this compound and Podophyllotoxin reveals a significant disparity in the current understanding of their cytotoxic properties. Podophyllotoxin is a well-documented, potent cytotoxic agent with a clear mechanism of action involving the disruption of microtubule dynamics. In stark contrast, the cytotoxic profile of this compound is poorly defined, with limited and conflicting data available. There is a pressing need for comprehensive studies to determine the IC50 values of this compound across a diverse panel of cancer cell lines and to elucidate its mechanism of action. Such research is crucial to ascertain whether this compound holds therapeutic potential as a cytotoxic agent, either independently or as a lead compound for the development of novel anti-cancer drugs. Until then, any direct comparison with the extensively characterized Podophyllotoxin remains speculative.

References

Validating the Anti-inflammatory Activity of Pluviatolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Pluviatolide against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections detail the anti-inflammatory activity of this compound, supported by experimental data, and compare its performance with Dexamethasone and Indomethacin. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate replication and further investigation.

Comparative Analysis of Anti-inflammatory Activity

This compound, a lignan (B3055560) found in several plant species, has demonstrated significant anti-inflammatory effects in preclinical studies. Its activity has been evaluated in both in vivo and in vitro models, showing promising potential as a novel anti-inflammatory agent. This section compares the efficacy of this compound with the well-established anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Indomethacin (an NSAID).

In Vivo Anti-inflammatory Effects: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of a compound. In a study conducted on rats, this compound exhibited a dose-dependent reduction in paw edema, comparable to the effects of Indomethacin.

CompoundDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)
This compound 203 hours~55%
Indomethacin 103 hours~60%
In Vitro Anti-inflammatory Effects: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of this compound is further supported by its ability to modulate key inflammatory mediators. While specific data on this compound's direct inhibition of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is not yet available in the reviewed literature, its impact on pro-inflammatory cytokines has been documented. For comparison, typical inhibitory concentrations for Dexamethasone and Indomethacin on NO production are included.

Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, and IL-6)

This compound has been shown to significantly reduce the levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in the paw tissue of rats with carrageenan-induced inflammation. This effect is crucial as these cytokines are central to the inflammatory cascade.

CompoundModelCytokineEffect
This compound Carrageenan-induced paw edema (rat)TNF-α, IL-1β, IL-6Significant reduction in protein levels
Dexamethasone LPS-stimulated human monocytesTNF-α, IL-1β, IL-6Dose-dependent inhibition[1]
Indomethacin LPS-stimulated human whole bloodTNF-α, IL-1β, IL-6Reduction in cytokine production[2]

Inhibition of Nitric Oxide (NO) Production

While specific IC50 values for this compound on NO production are not available, the following table provides comparative data for Dexamethasone and Indomethacin in LPS-stimulated RAW 264.7 macrophages.

CompoundIC50 for NO Inhibition (µM)
This compound Data not available
Dexamethasone ~0.1 - 10 (dose-dependent inhibition)[3]
Indomethacin Dose-dependent inhibition (0.14-0.5 mM)[4]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response, particularly the NF-κB pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the activation of NF-κB. This is achieved by preventing the degradation of the inhibitory protein IκBα, which otherwise allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

dot

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkappaB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-1β, IL-6 Proinflammatory_Genes->Cytokines Leads to This compound This compound This compound->IKK Inhibits MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Proinflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Proinflammatory_Genes This compound This compound (Potential Target) This compound->MAPK NO_Production_Workflow Start Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Pre-treat with Test Compounds Incubate1->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate2 Incubate 24h Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Griess Add Griess Reagent Collect->Griess Read Measure Absorbance at 540 nm Griess->Read Analyze Calculate % Inhibition Read->Analyze Paw_Edema_Workflow Start Acclimatize and Fast Rats Measure1 Measure Initial Paw Volume Start->Measure1 Administer Administer Test Compounds and Controls Measure1->Administer Inject Inject Carrageenan into Paw Administer->Inject Measure2 Measure Paw Volume at Hourly Intervals Inject->Measure2 Analyze Calculate % Edema Inhibition Measure2->Analyze

References

Comparative Bioactivity Analysis of Pluviatolide and its Synthetic Analogs: A Review of Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Template for Comparison

To facilitate a direct comparison of the cytotoxic bioactivity of Pluviatolide and its synthetic analogs, the following table structure is proposed for organizing experimental data. Researchers are encouraged to populate this table as data becomes available. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process by 50%.

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)Reference
This compound e.g., MCF-7MTT48Data not available
e.g., HeLaMTT48Data not available
Analog A e.g., MCF-7MTT48Data not available
e.g., HeLaMTT48Data not available
Analog B e.g., MCF-7MTT48Data not available
e.g., HeLaMTT48Data not available

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the cytotoxic and apoptotic effects of natural compounds and their synthetic derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and synthetic analogs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis by analyzing the expression levels of key apoptotic proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target apoptotic proteins.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Mandatory Visualization

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound and its analogs.

experimental_workflow Experimental Workflow for Bioactivity Screening cluster_synthesis Synthesis cluster_assays Bioactivity Assays cluster_analysis Data Analysis This compound This compound (Natural) cytotoxicity Cytotoxicity Assay (MTT) This compound->cytotoxicity analogs Synthetic Analogs analogs->cytotoxicity apoptosis Apoptosis Analysis (Western Blot) cytotoxicity->apoptosis ic50 IC50 Determination cytotoxicity->ic50 pathway Signaling Pathway Elucidation apoptosis->pathway apoptosis_pathway Hypothetical Apoptotic Signaling Pathway cluster_compound Compound cluster_cell Cancer Cell compound This compound / Analog bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Pluviatolide's Progeny, the Podophyllotoxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of podophyllotoxin (B1678966) derivatives, compounds biosynthetically downstream from pluviolide, a naturally occurring lignan. While pluviolide itself is not extensively studied for its direct therapeutic effects, its derivative, podophyllotoxin, has served as a crucial scaffold for the development of potent anticancer agents. This guide provides a comparative analysis of these derivatives, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.

Podophyllotoxin, a potent cytotoxic agent, has a rich history in medicinal chemistry. However, its clinical utility has been hampered by significant toxicity. This has driven extensive research into synthesizing derivatives with improved therapeutic indices. These modifications primarily focus on the C4 position of the podophyllotoxin core, leading to compounds with altered cytotoxicity, mechanisms of action, and pharmacokinetic profiles.

Comparative Cytotoxicity of Podophyllotoxin Derivatives

The anticancer activity of podophyllotoxin derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the cytotoxic effects of several key derivatives, showcasing the impact of structural modifications.

DerivativeModificationCancer Cell LineIC50 (µM)Reference
Podophyllotoxin Parent CompoundHCT116 (Colon)Not specified, but potent[1]
A549 (Lung)Not specified, but potent[2]
HepG2 (Liver)Not specified, but potent[2]
Etoposide (VP-16) Glycosidic derivative at C4HeLa (Cervical)>100[3]
K562 (Leukemia)>100[3]
K562/A02 (Resistant Leukemia)>100
Teniposide (VM-26) Thienylidene glycosidic derivative at C4VariousClinically used, potent
4β-N-[(E)-(5-((4-(4-nitrophenyl)-piperazin-1-yl)methyl)furan-2-yl)prop-2-en-1-amine]-4-desoxy-podophyllotoxin (9l) N-substituted furan (B31954) prop-2-en-1-amine at C4HeLa (Cervical)7.93
K562 (Leukemia)6.42
K562/A02 (Resistant Leukemia)6.89
4β-N-[(E)-(5-((4-phenylpiperazin-1-yl)methyl)furan-2-yl)prop-2-en-1-amine]-4-desoxy-podophyllotoxin (9i) N-substituted furan prop-2-en-1-amine at C4HeLa (Cervical)0.19
Benzylamino derivative (8b) Benzylamino group at C4A549 (Lung)3.8
HCT-116 (Colon)3.8
HepG2 (Liver)3.8
Glucoside derivative (6b) Peracetylated glucoside at C4HL-60 (Leukemia)11.37±0.52
SMMC-7721 (Hepatoma)4.85±0.33
A-549 (Lung)7.21±0.41
MCF-7 (Breast)5.16±0.28
SW480 (Colon)3.27±0.21
Dimeric derivative (29) Dimer linked at C4 via 1,2,3-triazole with perbutyrylated glucose residue on linkerHL-60 (Leukemia)3.50
SMMC-7721 (Hepatoma)0.43
A-549 (Lung)0.85
MCF-7 (Breast)1.21
SW480 (Colon)0.64

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of podophyllotoxin derivatives:

  • Modification at C4 is crucial: The C4 position is a key site for modifications that significantly impact biological activity. Simple substitutions can dramatically alter cytotoxicity.

  • Nature of the C4 substituent matters: The size, shape, and chemical properties of the substituent at the C4 position are critical. For instance, the introduction of bulky N-containing heterocyclic moieties can enhance anticancer activity. The potent activity of derivatives like 9i and 9l highlights the importance of the piperazine (B1678402) and furan components.

  • Glycosylation offers a path to prodrugs: While etoposide, a glycosidic derivative, shows lower in vitro cytotoxicity compared to some other derivatives, its clinical success is attributed to its role as a topoisomerase II inhibitor and improved pharmacokinetic properties. Peracetylation or perbutyrylation of the sugar moiety, as seen in derivative 6b and the dimeric compound 29 , can significantly enhance cytotoxicity.

  • Dimerization can yield highly potent compounds: The dimeric derivative 29 , with a specific linker containing a perbutyrylated glucose residue, exhibits exceptionally high potency against a range of cancer cell lines. This suggests that dimerization is a promising strategy for developing novel, highly active agents, although the nature of the linker is critical to efficacy.

Mechanistic Pathways of Podophyllotoxin Derivatives

Podophyllotoxin and its derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways involved.

experimental_workflow Experimental Workflow for Assessing Podophyllotoxin Derivative Activity cluster_synthesis Synthesis of Derivatives cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies synthesis Chemical Modification of Podophyllotoxin mtt MTT Assay synthesis->mtt Test Compounds ic50 IC50 Determination mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Active Compounds apoptosis Apoptosis Analysis (Western Blot) ic50->apoptosis Active Compounds

Caption: A typical experimental workflow for the synthesis and biological evaluation of podophyllotoxin derivatives.

apoptosis_pathway Apoptotic Signaling Pathway Induced by Podophyllotoxin Derivatives cluster_ros Oxidative Stress cluster_mapk MAPK Signaling cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade podophyllotoxin Podophyllotoxin Derivatives ros Increased ROS Production podophyllotoxin->ros p38 p38 MAPK Activation ros->p38 bax Bax (Pro-apoptotic) Upregulation p38->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p38->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Podophyllotoxin derivatives induce apoptosis via ROS production, p38 MAPK activation, and the mitochondrial pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparative studies. Below are standard methodologies for the key assays cited in the evaluation of podophyllotoxin derivatives.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the podophyllotoxin derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the podophyllotoxin derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software.

Apoptosis Analysis (Western Blot)

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with the podophyllotoxin derivatives and a control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, p-p38, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Conclusion

The journey from the natural precursor, pluviolide, to clinically relevant podophyllotoxin derivatives exemplifies the power of medicinal chemistry in optimizing natural products for therapeutic use. The structure-activity relationship of these compounds is complex, with modifications at the C4 position being a particularly fruitful area of investigation. The development of novel derivatives with enhanced cytotoxicity, improved selectivity, and the ability to overcome drug resistance remains an active area of research. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued exploration and development of this important class of anticancer agents. By understanding the intricate interplay between chemical structure and biological function, researchers can continue to design and synthesize more effective and safer therapies for cancer.

References

A Comparative Analysis of the Pharmacokinetic Profiles: Pluviatolide and Matairesinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of two plant-derived lignans (B1203133), Pluviatolide and Matairesinol. Due to the limited availability of direct pharmacokinetic data for this compound, this comparison utilizes data from its immediate downstream metabolite, Podophyllotoxin, as a predictive analogue. This approach is grounded in their direct biosynthetic relationship, where this compound is the penultimate precursor to Podophyllotoxin. For Matairesinol, the focus is on its metabolic fate, which significantly influences its systemic exposure.

Executive Summary

A significant disparity exists in the available pharmacokinetic data for this compound and Matairesinol. Preclinical data for Podophyllotoxin suggests that this compound likely exhibits low oral bioavailability. Matairesinol's pharmacokinetic profile is dominated by extensive metabolism by gut microflora, which largely converts it to enterolignans, thereby limiting the systemic absorption of the parent compound. This guide synthesizes the available data to facilitate a foundational understanding for research and drug development applications.

Quantitative Pharmacokinetic Data

The following table summarizes the available preclinical pharmacokinetic parameters. It is critical to note that the data for this compound is inferred from studies on Podophyllotoxin in rats, due to the absence of direct studies on this compound.

Pharmacokinetic ParameterThis compound (inferred from Podophyllotoxin data in rats)Matairesinol
Absolute Oral Bioavailability (%) 12.4[1]Data not available; expected to be low due to extensive gut microbiota metabolism.
Maximum Plasma Concentration (Cmax) Data not availableData not available
Time to Maximum Plasma Concentration (Tmax) Data not availableData not available
Elimination Half-life (t½) Data not availableData not available

Metabolic Pathways and Bioavailability

This compound: As a direct precursor to Podophyllotoxin, this compound's metabolic pathway is intrinsically linked to the biosynthesis of this well-known compound. The conversion of Matairesinol to this compound is a key step in this pathway. The low oral bioavailability of Podophyllotoxin (12.4% in rats) suggests that this compound may also be subject to poor absorption or significant first-pass metabolism.[1]

Matairesinol: The oral bioavailability of Matairesinol is heavily influenced by the gut microbiome. Intestinal bacteria efficiently convert Matairesinol into the mammalian lignans enterodiol (B191174) and enterolactone. This extensive presystemic metabolism significantly reduces the amount of unchanged Matairesinol absorbed into the bloodstream. While Matairesinol can be a substrate for cytochrome P450-mediated metabolism, this is a minor pathway compared to the transformation by gut flora.

cluster_0 Biosynthetic Pathway of this compound and Podophyllotoxin Matairesinol Matairesinol This compound This compound Matairesinol->this compound Oxidation Podophyllotoxin Podophyllotoxin This compound->Podophyllotoxin Further Metabolism

Biosynthetic relationship of Matairesinol, this compound, and Podophyllotoxin.

cluster_1 Metabolic Fate of Orally Administered Matairesinol Matairesinol Matairesinol Gut_Microflora Gut_Microflora Matairesinol->Gut_Microflora Extensive Metabolism Systemic_Circulation Systemic Circulation (Low Matairesinol) Matairesinol->Systemic_Circulation Limited Absorption Enterolignans Enterodiol & Enterolactone Gut_Microflora->Enterolignans Hepatic_Metabolism Hepatic Metabolism (Minor Pathway) Systemic_Circulation->Hepatic_Metabolism

Metabolism of Matairesinol by gut microflora.

Signaling Pathways Affected by Matairesinol

Matairesinol has been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation and cancer.

cluster_2 Signaling Pathways Modulated by Matairesinol Matairesinol Matairesinol MAPK MAPK Matairesinol->MAPK Modulates NF_kB NF-κB Matairesinol->NF_kB Inhibits PI3K_Akt PI3K/Akt Matairesinol->PI3K_Akt Inhibits Cellular_Responses_1 Inflammation, Proliferation MAPK->Cellular_Responses_1 Regulates Cellular_Responses_2 Inflammation, Immunity NF_kB->Cellular_Responses_2 Regulates Cellular_Responses_3 Cell Survival, Growth PI3K_Akt->Cellular_Responses_3 Regulates

Matairesinol's interaction with key cellular signaling pathways.

Experimental Protocols

The determination of the pharmacokinetic parameters presented in this guide typically involves in vivo studies in animal models, such as rats. Below is a generalized protocol for such a study.

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a test compound in rats.

Materials:

  • Test compound (this compound or Matairesinol)

  • Vehicle for oral and intravenous administration (e.g., saline, 0.5% methylcellulose)

  • Sprague-Dawley rats (male, 250-300g)

  • Cannulas for intravenous administration and blood sampling

  • Microcentrifuge tubes with anticoagulant (e.g., EDTA)

  • Analytical instrumentation: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Procedure:

  • Animal Preparation:

    • Rats are acclimatized for at least one week.

    • For the intravenous group, a cannula is surgically implanted in the jugular vein for drug administration and in the carotid artery or another suitable site for blood sampling.

    • Animals are fasted overnight before the experiment with free access to water.

  • Drug Administration:

    • Intravenous (IV) Group: The test compound is administered as a single bolus injection through the jugular vein cannula.

    • Oral (PO) Group: The test compound is administered via oral gavage.

  • Blood Sampling:

    • Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis:

    • Plasma concentrations of the test compound are quantified using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, t½, and the Area Under the Curve (AUC).

    • Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

cluster_3 Experimental Workflow for In Vivo Pharmacokinetic Study Animal_Prep Animal Preparation (Cannulation, Fasting) Dosing Drug Administration (IV and Oral Routes) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis UPLC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis

A generalized workflow for a preclinical pharmacokinetic study.

References

Pluviatolide as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pluviatolide's potential as a biomarker, supported by experimental data from related compounds and detailed methodologies.

Currently, there are no direct studies validating this compound as a clinical biomarker for any specific disease. However, its crucial position in the biosynthetic pathway of podophyllotoxin, a lignan (B3055560) with well-documented anti-cancer and anti-inflammatory properties, suggests its potential as a valuable research biomarker.[1][2][3] This guide explores this potential by drawing comparisons with its precursor, matairesinol (B191791), for which preclinical data in cancer and inflammation models exist.

Performance Comparison: this compound Potential vs. Matairesinol Evidence

Given the absence of direct validation data for this compound, this section presents data on its precursor, matairesinol, to provide a comparative perspective on the potential performance of this compound as a biomarker in cancer and inflammatory conditions.

Table 1: Comparative Performance Data of Matairesinol in Preclinical Models
Biomarker CandidateDisease ModelKey FindingsReference
Matairesinol Colorectal Cancer (CRC)Metabolomic analysis of plasma from CRC patients showed a significant downregulation of matairesinol compared to healthy controls. Supplementation with matairesinol suppressed tumorigenesis in a colitis-associated CRC mouse model.[4]
Pancreatic CancerMatairesinol inhibited cell proliferation and induced apoptosis in human pancreatic cancer cell lines (MIA PaCa-2 and PANC-1) in a dose-dependent manner. It also exhibited synergistic anti-cancer effects when combined with 5-fluorouracil.[5]
Sepsis-Associated Brain InjuryIn a rat model of sepsis, treatment with matairesinol improved neuronal apoptosis, reduced microglial activation, and decreased the expression of pro-inflammatory factors (TNF-α, IL-1β, IL-6).
Prostate CancerMatairesinol demonstrated anti-metastatic potential in prostate cancer cells by influencing key hub genes such as AKT1, MMP2, and MMP9.

Experimental Protocols

The quantification of this compound in biological samples is achievable using established methods for lignan analysis. The following is a generalized protocol based on validated methods for quantifying lignans (B1203133) in various matrices.

Protocol: Quantification of Lignans (including this compound) in Biological Samples using LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound and other lignans in biological matrices such as plasma, urine, or tissue homogenates.

1. Sample Preparation:

  • Plasma/Serum: To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled lignan). Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Tissue Homogenate: Homogenize approximately 100 mg of tissue in 1 mL of phosphate-buffered saline (PBS). Add an internal standard. Perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex vigorously for 5 minutes and centrifuge at 4,000 x g for 10 minutes. Collect the organic layer and repeat the extraction. Combine the organic layers and evaporate to dryness. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.

3. Method Validation:

The analytical method should be validated according to established guidelines, assessing the following parameters:

  • Linearity: Analyze a series of calibration standards to establish the concentration range over which the detector response is proportional to the analyte concentration (r² > 0.99).

  • Precision and Accuracy: Determine the intra- and inter-day precision (as relative standard deviation, RSD%) and accuracy (as percent deviation from the nominal concentration) by analyzing quality control samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte.

Visualizations

Podophyllotoxin Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway leading to the formation of podophyllotoxin, highlighting the position of this compound as a key intermediate.

Podophyllotoxin_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis L-Phenylalanine L-Phenylalanine Coniferyl_alcohol Coniferyl_alcohol L-Phenylalanine->Coniferyl_alcohol Multiple steps Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Dirigent protein oxidase Secoisolariciresinol Secoisolariciresinol Pinoresinol->Secoisolariciresinol Pinoresinol- lariciresinol reductase (PLR) Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Secoisolariciresinol dehydrogenase (SDH) This compound This compound Matairesinol->this compound This compound synthase (CYP719A23) Podophyllotoxin Podophyllotoxin This compound->Podophyllotoxin Multiple enzymatic steps

Caption: Biosynthetic pathway of podophyllotoxin.

Hypothetical Biomarker Validation Workflow

This workflow outlines the key stages for the validation of a novel biomarker like this compound.

Biomarker_Validation cluster_discovery Phase 1: Discovery cluster_analytical Phase 2: Analytical Validation cluster_clinical Phase 3: Clinical Validation cluster_utility Phase 4: Clinical Utility Discovery Hypothesis Generation (e.g., this compound in podophyllotoxin pathway) Assay Assay Development & Optimization (e.g., LC-MS/MS) Discovery->Assay Validation Performance Characterization (Precision, Accuracy, Linearity) Assay->Validation Retrospective Retrospective Studies (Correlation with disease in archived samples) Validation->Retrospective Prospective Prospective Studies (Evaluation in a relevant patient cohort) Retrospective->Prospective Utility Assessment of Clinical Impact (Does it improve patient outcomes?) Prospective->Utility

References

Safety Operating Guide

Personal protective equipment for handling Pluviatolide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pluviatolide

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found in the available resources. The following guidance is based on established safety protocols for handling potentially hazardous chemical compounds of a similar nature in a laboratory setting. A comprehensive risk assessment must be conducted prior to commencing any work with this compound.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The required level of PPE is contingent on the specific handling procedure.

SituationRequired PPEKey Considerations
Handling Solid (Powder) Form Double Nitrile Gloves, Polyethylene-coated Polypropylene Lab Coat, Safety Goggles with side shields or Face Shield, N95 RespiratorHandling the powder form poses an inhalation risk. All operations should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize aerosolization.[1]
Handling in Solution Nitrile Gloves, Lab Coat, Safety GogglesA face shield is recommended if there is a significant splash hazard.[1]
Weighing and Solution Preparation Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 RespiratorThis activity presents a high risk for aerosol generation and subsequent inhalation exposure.[1]
Cleaning and Decontamination Chemical-resistant Gloves (e.g., Butyl rubber), Lab Coat, Safety GogglesEnsure that the selected gloves are resistant to the solvents used for cleaning.
Waste Disposal Nitrile Gloves, Lab Coat, Safety GogglesAdditional PPE may be necessary depending on the specific waste stream and disposal protocol.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to mitigate risks.

1. Pre-Handling Preparations:

  • Risk Assessment: Before any experiment, perform a thorough risk assessment that considers the quantity of this compound being used, the experimental procedures, and potential for exposure.

  • PPE Inspection: Carefully inspect all PPE for any signs of damage or wear before each use.[2]

  • Spill Kit: Confirm that a chemical spill kit is readily accessible and that personnel are trained in its use.

2. Handling Procedures:

  • Designated Area: Always handle this compound in a designated and clearly marked area, preferably within a chemical fume hood.

  • Weighing: When weighing the solid compound, utilize a containment balance or perform the task within a fume hood to prevent the inhalation of dust particles.[1]

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to prevent splashing.

  • Personal Hygiene: Eating, drinking, and smoking are strictly prohibited in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container.

  • Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated using an appropriate cleaning agent.

  • Disposal: Dispose of hazardous waste through your institution's established hazardous waste management program. Do not dispose of this compound down the drain.

Visualizing the Safety Workflow

To further clarify the procedural logic for safely handling this compound, the following diagrams illustrate the key decision-making and operational steps.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_disposal Post-Operation start Begin Handling This compound assess_task Assess Task: - Solid or Solution? - Quantity? - Splash/Aerosol Risk? start->assess_task solid Handling Solid assess_task->solid Solid solution Handling Solution assess_task->solution Solution weighing Weighing/ Solution Prep assess_task->weighing Weighing ppe_solid Goggles, Face Shield, Double Gloves, Lab Coat, N95 Respirator solid->ppe_solid ppe_solution Goggles, Nitrile Gloves, Lab Coat solution->ppe_solution ppe_weighing Goggles, Face Shield, Double Gloves, Disposable Gown, N95 Respirator weighing->ppe_weighing perform_task Perform Task in Designated Area (e.g., Fume Hood) ppe_solid->perform_task ppe_solution->perform_task ppe_weighing->perform_task decontaminate Decontaminate Work Surfaces & Equipment perform_task->decontaminate dispose Segregate & Dispose of Contaminated Waste decontaminate->dispose end End Procedure dispose->end Disposal_Pathway cluster_waste_types Waste Segregation cluster_containers Containment start Waste Generated (this compound Contaminated) solids Solid Waste (Gloves, Tubes, etc.) start->solids liquids Liquid Waste (Solvents, Solutions) start->liquids sharps Sharps (Needles, Glassware) start->sharps solid_container Labeled Hazardous Solid Waste Container solids->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquids->liquid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container end Dispose via Institutional Hazardous Waste Program solid_container->end liquid_container->end sharps_container->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pluviatolide
Reactant of Route 2
Pluviatolide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.